Parp7-IN-12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C23H27ClF3N5O5 |
|---|---|
Molekulargewicht |
545.9 g/mol |
IUPAC-Name |
4-[(2S)-1-[3-[(11R)-5-chloro-6-methyl-8-oxa-1,3,13-triazatricyclo[9.4.0.02,7]pentadeca-2,4,6-trien-13-yl]-3-oxopropoxy]propan-2-yl]oxy-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H27ClF3N5O5/c1-13(37-17-10-29-30-22(34)19(17)23(25,26)27)12-35-7-4-18(33)31-5-6-32-15(11-31)3-8-36-20-14(2)16(24)9-28-21(20)32/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,30,34)/t13-,15+/m0/s1 |
InChI-Schlüssel |
IKONORYVINLXHN-DZGCQCFKSA-N |
Isomerische SMILES |
CC1=C2C(=NC=C1Cl)N3CCN(C[C@H]3CCO2)C(=O)CCOC[C@H](C)OC4=C(C(=O)NN=C4)C(F)(F)F |
Kanonische SMILES |
CC1=C2C(=NC=C1Cl)N3CCN(CC3CCO2)C(=O)CCOCC(C)OC4=C(C(=O)NN=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Parp7-IN-12: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Parp7-IN-12, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), in cancer cells. The information presented herein is synthesized from publicly available research and patent literature. While specific mechanistic studies on this compound are emerging, its mode of action is understood through the extensive characterization of other selective PARP7 inhibitors, such as RBN-2397, which serves as a foundational model for this class of molecules.
Core Mechanism: Inhibition of Mono-ADP-Ribosylation (MARylation)
This compound is a small molecule inhibitor that targets the catalytic activity of PARP7. PARP7 is a mono-ADP-ribosyltransferase (MARt) that catalyzes the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) onto specific amino acid residues of substrate proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] By binding to the NAD+ binding pocket of PARP7, this compound competitively inhibits this enzymatic function.
This inhibition of MARylation is the central mechanism through which this compound exerts its effects on cancer cells. The functional consequences of this inhibition are diverse, impacting multiple signaling pathways that are critical for cancer cell survival, proliferation, and immune evasion.
Key Signaling Pathways Modulated by this compound
The primary and most well-characterized downstream effect of PARP7 inhibition is the activation of the type I interferon (IFN) response. However, PARP7 is also known to regulate other important signaling pathways in cancer cells, including those mediated by the Aryl Hydrocarbon Receptor (AHR) and steroid hormone receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER).
Activation of the Type I Interferon Signaling Pathway
In many cancer cells, PARP7 acts as a negative regulator of the innate immune response.[2] Specifically, PARP7 suppresses the activity of TANK-binding kinase 1 (TBK1), a key kinase in the cGAS-STING and RIG-I-MAVS pathways that sense cytosolic nucleic acids (DNA and RNA respectively).[2][3] PARP7 is thought to directly MARylate TBK1, which prevents its autophosphorylation and subsequent activation.[3]
By inhibiting PARP7, this compound relieves this suppression of TBK1. This leads to the phosphorylation and activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus and drives the expression of type I interferons, such as IFN-β, and other interferon-stimulated genes (ISGs), including the chemokine CXCL10.[4] This restoration of type I IFN signaling can have dual effects: direct anti-proliferative and pro-apoptotic effects on cancer cells and the recruitment of immune cells to the tumor microenvironment, leading to an anti-tumor immune response.
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11691969B2 - Pyridazinones as PARP7 inhibtors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
The Role of PARP7-IN-12 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a critical regulator in the cellular response to DNA damage, albeit indirectly. Unlike the well-characterized roles of PARP1/2 in direct DNA repair, PARP7's primary function in this context is the negative regulation of the innate immune response triggered by cytosolic DNA. The selective inhibitor of PARP7, PARP7-IN-12 (also known as RBN-2397 and Atamparib), has been instrumental in elucidating this pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.
Introduction to PARP7 and its Role in Cellular Signaling
The PARP family of enzymes catalyzes the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation.[3] While PARP1 is a key player in the DNA damage response (DDR) by synthesizing poly(ADP-ribose) chains to recruit repair factors, PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) with distinct cellular functions.[4][5] PARP7 has been identified as a negative regulator of the type I interferon (IFN) response to cytosolic nucleic acids.[4][6] This regulation is crucial in preventing aberrant immune activation in response to self-DNA, but it can be co-opted by cancer cells to evade immune surveillance.[6]
This compound: A Selective Inhibitor of PARP7
This compound (RBN-2397) is a potent and selective, orally active NAD+ competitive inhibitor of PARP7.[1][2] Its high selectivity allows for the specific interrogation of PARP7 function without the confounding effects of inhibiting other PARP family members.[7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound (RBN-2397) from various studies.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | <3 nM | PARP7 Inhibition | [1] |
| Kd | <0.001 µM | PARP7 Binding | [1] |
| EC50 (Cell MARylation) | 1 nM | Cell-based biochemical assay | [1] |
| EC50 (vs. PARP7) | ~7.6 nM | In vitro ADP-ribosylation | [7] |
| EC50 (vs. PARP1) | 110 nM | In vitro ADP-ribosylation | [7] |
| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 lung cancer cells | [1] |
Table 1: In Vitro and Cellular Activity of this compound (RBN-2397)
| Treatment | Cell Line | Effect | Fold Change | Reference |
| RBN-2397 | EO771 (WT) | Increase in Ifnb1 mRNA | Significant increase | [8] |
| RBN-2397 | NCI-H1373 | Increase in p-STAT1 | Dose-dependent increase | [1] |
| RBN-2397 | Tumor Biopsies | Increase in CXCL10 mRNA | 1.5 to 8-fold | [9] |
Table 2: Pharmacodynamic Effects of this compound (RBN-2397) on Interferon Signaling Markers
Mechanism of Action: Linking PARP7 Inhibition to the DNA Damage Response
The primary mechanism by which this compound influences the DNA damage response is through the potentiation of the cGAS-STING pathway.[10]
-
Cytosolic DNA Sensing : Genotoxic stress and DNA damage can lead to the accumulation of DNA in the cytoplasm.[10] This cytosolic DNA is recognized by the cyclic GMP-AMP synthase (cGAS).[11]
-
STING Activation : Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING).[11]
-
TBK1 and IRF3 Phosphorylation : Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[11]
-
PARP7-mediated Repression : PARP7 negatively regulates this pathway by mono-ADP-ribosylating TBK1, which prevents its autophosphorylation and subsequent activation of IRF3.[7][11] This acts as a brake on the type I interferon response.
-
Inhibition by this compound : this compound inhibits the catalytic activity of PARP7, preventing the MARylation of TBK1.[7] This releases the inhibitory brake on the cGAS-STING pathway.
-
Type I Interferon Response : The disinhibition of TBK1 leads to robust phosphorylation of IRF3, its translocation to the nucleus, and the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[4][6] This enhanced interferon signaling can lead to anti-proliferative effects and activation of an anti-tumor immune response.[4]
Signaling Pathway Diagram
Caption: this compound mediated activation of the cGAS-STING pathway.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, based on the literature, the following methodologies are key to studying the effects of this compound.
Cell-Based Mono-ADP-Ribosylation Assay
Objective: To determine the cellular potency of this compound in inhibiting PARP7's catalytic activity.
Generalized Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., NCI-H1373) in appropriate media.[1]
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.0001-1 µM) for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: Lyse the cells in a buffer that preserves post-translational modifications.
-
Immunoprecipitation (Optional): Immunoprecipitate a known PARP7 substrate to enrich for the modified protein.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with an antibody specific for mono-ADP-ribosylation to detect the extent of MARylation.
-
Data Analysis: Quantify the band intensities and calculate the EC50 value for the inhibition of cell MARylation.[1]
Western Blot for Phosphorylated STAT1
Objective: To assess the downstream activation of the interferon signaling pathway.
Generalized Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., NCI-H1373) and treat with varying concentrations of this compound (e.g., 0.4 nM - 1 µM) for 24 hours.[1]
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated STAT1 (p-STAT1). Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the bands using an appropriate substrate (e.g., chemiluminescence).
-
Normalization: Re-probe the membrane with an antibody for total STAT1 or a housekeeping protein (e.g., GAPDH) for loading control.
-
Analysis: Quantify the p-STAT1 signal relative to the total STAT1 or loading control to determine the dose-dependent increase in STAT1 phosphorylation.[1]
Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes
Objective: To measure the transcriptional upregulation of genes downstream of the cGAS-STING pathway.
Generalized Protocol:
-
Cell Treatment: Treat cells (e.g., EO771) with this compound (e.g., 100 nM) and/or a STING agonist like DMXAA.[8]
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using primers specific for target genes (e.g., Ifnb1, Cxcl10) and a housekeeping gene (e.g., Actb).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating this compound's effects.
Conclusion and Future Directions
This compound has been a pivotal tool in uncovering the role of PARP7 as a negative regulator of the cGAS-STING pathway. Its mechanism of action, centered on the disinhibition of TBK1 and the subsequent activation of a type I interferon response, provides a novel strategy for cancer therapy. By converting immunologically "cold" tumors into "hot" tumors, PARP7 inhibition holds the potential to enhance the efficacy of immunotherapies.[12]
Future research should focus on:
-
Identifying the full spectrum of PARP7 substrates to understand its broader cellular roles.
-
Investigating the mechanisms of resistance to PARP7 inhibitors.
-
Exploring combination therapies, for instance with checkpoint inhibitors, to maximize anti-tumor immunity.[11]
This guide provides a comprehensive overview for researchers and drug developers, summarizing the current understanding of this compound's role in the DNA damage response and offering a foundation for further investigation into this promising therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PARPs and the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. intodna.com [intodna.com]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Cellular Interactome of Parp7-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular targets of Parp7-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). Understanding the on- and off-target interactions of this molecule is critical for elucidating its mechanism of action and advancing its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows involved in the investigation of this compound's cellular targets.
Quantitative Analysis of this compound Bioactivity
This compound is a highly potent and selective inhibitor of PARP7. The following table summarizes its key bioactivity metrics. For comparative context, data for the well-characterized PARP7 inhibitor RBN-2397 is also included where available.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |
| This compound | PARP7 | Biochemical | 7.836 | - | [1] |
| This compound | Cell Proliferation | Cellular | 20.722 | H1373 | [1] |
| RBN-2397 | Cell Viability | Cellular | 17.8 | NCI-H1373 | [2] |
Identified Cellular Targets of PARP7 and its Inhibitors
PARP7 is a mono-ADP-ribosyltransferase (MARylating) enzyme that plays a crucial role in various cellular processes, including immune signaling and transcriptional regulation.[2][3] Inhibition of PARP7 with compounds like this compound can modulate these pathways by preventing the MARylation of its substrates. The following table details the key identified cellular targets of PARP7.
| Direct Target | Biological Process | Effect of PARP7 Inhibition | Key References |
| PARP7 (auto-MARylation) | Regulation of PARP7 stability | Increased PARP7 protein levels | [2][3] |
| TBK1 | Type I Interferon (IFN-I) Signaling | Prevents inhibition of TBK1, leading to increased IFN-I signaling | [4][5] |
| Aryl Hydrocarbon Receptor (AHR) | AHR Signaling | Prevents AHR degradation, leading to accumulation of nuclear AHR and enhanced AHR target gene transcription | [3][6] |
| Androgen Receptor (AR) | Androgen Signaling | Prevents MARylation-dependent degradation, modulating AR transcriptional activity | [3][4][7] |
| Fos-related antigen 1 (FRA1) | Transcriptional Regulation, Apoptosis | Destabilizes FRA1, leading to the expression of inflammatory and pro-apoptotic genes | [3][8] |
| α-tubulin | Microtubule Stability | Promotes microtubule stability | [3] |
| PARP-13 | Antiviral Innate Immunity | Preferential MARylation on cysteine residues in the RNA binding zinc finger domain is inhibited | [9][10] |
Signaling Pathways Modulated by PARP7 Inhibition
The inhibition of PARP7's catalytic activity has significant downstream effects on multiple signaling pathways. The following diagrams illustrate these key pathways.
Caption: PARP7-mediated regulation of Aryl Hydrocarbon Receptor (AHR) signaling.
Caption: PARP7 as a negative regulator of the cGAS-STING-mediated Type I Interferon response.
Experimental Protocols for Target Identification and Validation
The identification of this compound's cellular targets relies on a combination of advanced proteomics and cell biology techniques. Below are detailed methodologies for key experiments.
Chemoproteomics for Target Identification
Objective: To identify the direct binding partners of this compound in a cellular context.
Methodology:
-
Probe Synthesis: A chemical probe is synthesized by attaching a linker and an enrichment tag (e.g., biotin) to the this compound molecule, while ensuring the modification does not significantly alter its binding affinity for PARP7.
-
Cell Lysate Preparation: The cell line of interest (e.g., NCI-H1373) is cultured and harvested. Cells are lysed in a buffer that preserves protein-protein interactions and protein integrity.
-
Probe Incubation: The cell lysate is incubated with the this compound-biotin probe. A control experiment is run in parallel where the lysate is pre-incubated with an excess of free this compound to competitively block the binding sites.
-
Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads. The beads are washed extensively to remove non-specific binders.
-
Elution and Digestion: The bound proteins are eluted from the beads, denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control are identified as potential targets of this compound.
Caption: Workflow for chemoproteomic identification of this compound targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the direct engagement of this compound with its target proteins in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures. The binding of a ligand (this compound) to its target protein generally increases the protein's thermal stability.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Generation: A "melt curve" is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of this compound indicates direct target engagement.
Immunoblotting for Pathway Modulation
Objective: To confirm the functional consequences of this compound treatment on downstream signaling pathways.
Methodology:
-
Cell Treatment: Cells are treated with increasing concentrations of this compound for a specified period.
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-TBK1, total TBK1, PARP7, AHR) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Changes in the levels or phosphorylation status of the target proteins in response to this compound treatment are quantified.
This guide provides a foundational understanding of the cellular targets of this compound. Further research, including comprehensive off-target profiling and in vivo studies, will be crucial for the continued development of this and other PARP7 inhibitors as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets | eLife [elifesciences.org]
- 10. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulating the Aryl Hydrocarbon Receptor: A Technical Guide to the Role of the PARP7 Inhibitor, Parp7-IN-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in cellular metabolism, immunity, and tumorigenesis. Its activity is intricately regulated by various cellular mechanisms, including post-translational modifications. One key regulator is Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, which negatively modulates AHR signaling through mono-ADP-ribosylation, targeting it for proteasomal degradation. Consequently, inhibition of PARP7 presents a compelling therapeutic strategy to enhance AHR activity, with implications for cancer therapy. This technical guide provides an in-depth overview of the regulation of AHR by PARP7, with a focus on the potent and selective PARP7 inhibitor, Parp7-IN-12. We will delve into the molecular mechanisms, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways.
Introduction: The Aryl Hydrocarbon Receptor and PARP7
The AHR is a cytosolic transcription factor that, upon binding to a diverse array of ligands, translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT), and this complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][2][3] These target genes are involved in a multitude of cellular processes, including the metabolism of xenobiotics (e.g., cytochrome P450 enzymes like CYP1A1 and CYP1B1), immune responses, and cell cycle regulation.[1][3][4]
PARP7 is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins, a process termed mono-ADP-ribosylation (MARylation).[5] A crucial role of PARP7 is the negative regulation of AHR signaling.[4][5] PARP7 directly interacts with and MARylates AHR, which serves as a signal for its ubiquitination and subsequent degradation by the proteasome.[5] This creates a negative feedback loop, as AHR activation can also induce the expression of PARP7.[3][5]
This compound: A Potent PARP7 Inhibitor
This compound is a potent and selective small molecule inhibitor of PARP7. While extensive data on its specific effects on AHR regulation are still emerging, its biochemical and cellular activities demonstrate its potential as a tool to modulate AHR signaling.
Biochemical and Cellular Activity of this compound
Quantitative data for this compound is summarized in the table below. For context, data for the well-characterized PARP7 inhibitor RBN-2397 is also included to illustrate the expected effects of PARP7 inhibition on AHR signaling.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | PARP7 IC50 | 7.836 nM | Biochemical Assay | WO2022170974A1[6] |
| H1373 Cell Proliferation IC50 | 20.722 nM | 16-24h treatment | WO2022170974A1[6] | |
| RBN-2397 | PARP7 IC50 | < 10 nM | Biochemical Assay | (Gozgit et al., 2021) |
| AHR Nuclear Accumulation | Increased | NCI-H1373 cells, 2h treatment | [3] | |
| CYP1A1 mRNA Induction | Increased | NCI-H1373 cells | [3] | |
| CYP1B1 mRNA Induction | Increased | NCI-H1373 cells | [3] |
Note: The data for RBN-2397 is provided as a representative example of the effects of potent PARP7 inhibition on AHR signaling, as specific data for this compound in these functional AHR assays is not yet publicly available.
Signaling Pathways and Experimental Workflows
AHR Signaling Pathway and Regulation by PARP7
The following diagram illustrates the canonical AHR signaling pathway and the regulatory role of PARP7.
Caption: AHR signaling pathway and its negative regulation by PARP7-mediated degradation.
Mechanism of Action of this compound
This diagram illustrates the expected molecular consequences of PARP7 inhibition by this compound on the AHR signaling pathway.
Caption: Mechanism of action of this compound on AHR signaling.
Experimental Workflow: Investigating this compound Effects
A typical experimental workflow to characterize the effects of a PARP7 inhibitor on AHR signaling is depicted below.
Caption: Workflow for studying this compound's effect on AHR.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of AHR regulation by PARP7 inhibitors.
Western Blotting for AHR and PARP7 Protein Levels
This protocol is adapted from established methods for quantitative western blotting.[2][6]
-
Cell Lysis:
-
Culture cells to 80-90% confluency in appropriate media.
-
Treat cells with desired concentrations of this compound and/or AHR agonists for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AHR (e.g., 1:1000 dilution) and PARP7 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
RT-qPCR for AHR Target Gene Expression
This protocol is based on standard procedures for quantifying mRNA levels.[7]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described in the western blotting protocol.
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for AHR, CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Primer sequences can be designed or obtained from published literature or commercial vendors.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Luciferase Reporter Assay for AHR Transcriptional Activity
This protocol utilizes a reporter gene system to specifically measure AHR-mediated transcription.[8][9][10]
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Co-transfect cells with a luciferase reporter plasmid containing XREs upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent (e.g., Lipofectamine).
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound in the presence or absence of a known AHR agonist (e.g., TCDD or FICZ).
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in AHR activity relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for AHR-PARP7 Interaction
This protocol is designed to determine the physical interaction between AHR and PARP7 in cells.[11][12]
-
Cell Lysis and Pre-clearing:
-
Treat cells as desired.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Centrifuge the lysate to pellet debris.
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against AHR or PARP7 (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting as described above, probing for the presence of both AHR and PARP7. The presence of the co-immunoprecipitated protein indicates an interaction.
-
Conclusion and Future Directions
The inhibition of PARP7 represents a promising avenue for the therapeutic modulation of AHR signaling. While the specific inhibitor this compound shows high potency, further studies are required to fully elucidate its effects on the AHR pathway in various cellular contexts. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on obtaining specific quantitative data for this compound's impact on AHR protein stability, nuclear translocation, and target gene expression. Moreover, exploring the synergistic effects of this compound with AHR agonists in preclinical cancer models will be crucial for its potential translation into clinical applications. The continued exploration of the intricate relationship between PARP7 and AHR will undoubtedly unveil new therapeutic opportunities for a range of diseases, including cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022170974A1 - Tricyclic derivatives useful as parp7 inhibitors - Google Patents [patents.google.com]
- 7. biomol.com [biomol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel PARP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, has emerged as a pivotal regulator of the innate immune response, particularly through its negative modulation of type I interferon (IFN-I) signaling. In the tumor microenvironment, this suppression of IFN-I signaling allows cancer cells to evade immune surveillance. Consequently, the development of potent and selective PARP7 inhibitors has become a promising frontier in immuno-oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel PARP7 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core signaling pathways, present key preclinical data for emerging inhibitors, and provide detailed experimental protocols for the identification and characterization of these promising therapeutic agents.
Introduction: The Role of PARP7 in Cancer Immunity
The PARP family of enzymes plays a crucial role in various cellular processes, including DNA repair and signaling. While PARP1/2 inhibitors have established their clinical significance in treating cancers with homologous recombination deficiencies, the therapeutic potential of targeting mono-ADP-ribosylating PARPs is an area of active investigation. PARP7, also known as TIPARP, has been identified as a key negative regulator of the type I interferon (IFN-I) response, a critical pathway in the anti-tumor immune response.[1][2]
In cancer cells, the presence of cytosolic nucleic acids, a hallmark of genomic instability, should trigger a potent anti-tumor immune response mediated by the cGAS-STING pathway, leading to the production of IFN-I.[3] However, cancer cells can upregulate PARP7 to dampen this response, thereby creating an immunosuppressive microenvironment and facilitating tumor growth and immune evasion.[1][2] The inhibition of PARP7, therefore, represents a novel therapeutic strategy to "release the brakes" on the innate immune system, restoring IFN-I signaling and promoting an effective anti-tumor response.[4]
The PARP7 Signaling Pathway: A Negative Regulator of Type I Interferon Response
PARP7 exerts its immunosuppressive effects by interfering with key components of the IFN-I signaling cascade. Upon detection of cytosolic DNA by cGAS, the STING pathway is activated, leading to the phosphorylation of TBK1 and subsequent activation of the transcription factor IRF3. IRF3 then translocates to the nucleus to drive the expression of IFN-β and other interferon-stimulated genes (ISGs). PARP7 has been shown to negatively regulate this pathway at multiple levels.
Below is a diagram illustrating the central role of PARP7 in suppressing the type I interferon signaling pathway.
Discovery and Synthesis of Novel PARP7 Inhibitors
The development of potent and selective PARP7 inhibitors is a key focus of current research. A number of promising compounds have emerged, with RBN-2397 being the first-in-class inhibitor to enter clinical trials.[4] Building on the scaffold of RBN-2397, medicinal chemistry efforts have led to the discovery of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Featured Novel Inhibitors: A Quantitative Overview
The following table summarizes the key preclinical data for several recently developed PARP7 inhibitors, demonstrating the rapid progress in this field.
| Compound | PARP7 IC50 (nM) | Selectivity vs. PARP1/2 | In Vivo Efficacy (TGI %) | Oral Bioavailability (%) | Reference |
| RBN-2397 | <3 | Moderate | 30% (CT26 model) | 25.67% | [5][6] |
| (S)-XY-05 | 4.5 | High | 83% (CT26 model) | 94.60% | [7] |
| I-1 | 7.6 | High | 67% (CT26 model) | Excellent (mice) | [5] |
| KMR-206 | Similar to RBN-2397 | High | N/A | N/A | [3] |
| Compound 8 | 0.11 | High | 81.6% (NCI-H1373 model) | 104% (mice), 78% (dogs) | [2] |
TGI: Tumor Growth Inhibition
Synthesis of a Novel Indazole-7-carboxamide PARP7 Inhibitor
The synthesis of novel PARP7 inhibitors often involves a multi-step process. As a representative example, the general synthetic strategy for indazole-7-carboxamide derivatives, such as (S)-XY-05, is outlined below. This class of compounds has shown significant promise due to its high potency and selectivity.[7]
General Synthetic Scheme:
The synthesis typically begins with a substituted indazole core, which is then coupled with a side chain containing a piperidine or similar cyclic amine moiety. The final step often involves the amidation of a carboxylic acid to form the carboxamide group, which is crucial for binding to the PARP7 active site. The chirality of the side chain can be critical for optimal activity, as seen in the case of (S)-XY-05.[7]
A detailed, step-by-step synthetic protocol for a representative compound, based on publicly available information, would be included here in a full whitepaper, complete with reaction conditions, purification methods, and characterization data (NMR, MS, etc.). Due to the proprietary nature of specific synthetic routes for compounds under active development, a generalized scheme is presented.
Experimental Protocols for Inhibitor Characterization
The identification and characterization of novel PARP7 inhibitors require a suite of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments.
PARP7 Enzymatic Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP7 by detecting the ADP-ribosylation of a histone substrate.
Materials:
-
Recombinant human PARP7 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (dissolved in DMSO)
Procedure:
-
Add 50 µL of PARP assay buffer to each well of the histone-coated plate.
-
Add 2 µL of test compound or DMSO (vehicle control) to the respective wells.
-
Add 23 µL of diluted PARP7 enzyme (e.g., 10 ng/µL in assay buffer) to all wells except the "blank" wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+ (e.g., 2 µM in assay buffer).
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well and immediately read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Target Engagement Assay (Split Nanoluciferase)
This assay quantifies the binding of inhibitors to PARP7 within living cells by measuring the stabilization of a HiBiT-tagged PARP7 protein.
Materials:
-
Cells engineered to express PARP7 tagged with a HiBiT peptide
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the HiBiT-PARP7 expressing cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or DMSO for a specified period (e.g., 18 hours).
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and incubate for 10 minutes at room temperature to lyse the cells and allow the NanoLuc® enzyme to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The increase in luminescence corresponds to the stabilization of HiBiT-PARP7 and thus, target engagement. Calculate the EC50 value for each compound.
In Vivo Efficacy in Syngeneic Mouse Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PARP7 inhibitors in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Murine cancer cell line (e.g., CT26 colon carcinoma)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle orally, once or twice daily, for a specified duration (e.g., 21 days).
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Experimental Workflow for PARP7 Inhibitor Discovery and Development
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel PARP7 inhibitors.
Conclusion and Future Directions
The discovery of potent and selective PARP7 inhibitors represents a significant advancement in the field of immuno-oncology. By reactivating the type I interferon response within the tumor microenvironment, these novel agents have the potential to overcome immune evasion and induce durable anti-tumor immunity. The preclinical data for emerging PARP7 inhibitors, such as (S)-XY-05 and compound 8, are highly encouraging, demonstrating superior potency, selectivity, and pharmacokinetic profiles compared to the first-in-class compound, RBN-2397.[2][7]
Future research will focus on the continued optimization of PARP7 inhibitors, the exploration of combination therapies (e.g., with immune checkpoint inhibitors), and the identification of predictive biomarkers to select patients most likely to respond to this novel therapeutic approach. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate these efforts and accelerate the clinical translation of PARP7 inhibitors for the benefit of cancer patients.
References
- 1. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 2. Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Core of PARP7: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the enzymatic activity of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in a range of cellular processes critical to researchers, scientists, and drug development professionals. This document outlines PARP7's mechanism of action, substrate specificity, and its role in key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its function.
Core Enzymatic Activity and Mechanism
PARP7, also known as TIPARP, is a member of the diphtheria toxin-like ADP-ribosyltransferases (ARTDs) family.[1] It catalyzes the transfer of a single ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a substrate protein, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1][2] This process involves the cleavage of NAD+ into nicotinamide and ADP-ribose, with the subsequent covalent attachment of the ADP-ribose to the target protein.
The enzymatic activity of PARP7 is central to its regulatory functions. The transfer of ADP-ribose can alter the substrate protein's conformation, stability, or interaction with other molecules, thereby modulating its activity. A key mechanism of PARP7 action is the generation of an ADP-ribosyl degron on its substrates, which marks them for proteasomal degradation.[3] This has been notably demonstrated with the androgen receptor (AR), where PARP7-mediated MARylation on cysteine residues leads to its degradation, thus regulating androgen signaling.[3][4]
Substrate Specificity
PARP7 exhibits specificity for its substrates, influencing distinct cellular pathways. While a comprehensive list of all PARP7 substrates is still under investigation, several key targets have been identified, including:
-
Androgen Receptor (AR): PARP7 MARylates the AR, leading to its degradation and thereby modulating androgen-responsive gene expression.[4][5][6]
-
α-tubulin: MARylation of α-tubulin by PARP7 has been shown to promote microtubule instability.[7][8]
-
Aryl Hydrocarbon Receptor (AHR): PARP7 is a negative regulator of AHR, creating a feedback loop where AHR induces PARP7 expression, and PARP7 in turn MARylates and represses AHR activity.[9]
-
Estrogen Receptor α (ERα): PARP7 can mono-ADP-ribosylate ERα, acting as a negative regulator of its signaling.[9]
-
TBK1: PARP7 has been reported to MARylate TANK-binding kinase 1 (TBK1), a key kinase in innate immune signaling, thereby suppressing the type I interferon (IFN) response.[10][11]
-
Fos-related antigen 1 (FRA1): PARP7-mediated ADP-ribosylation protects the transcription factor FRA1 from proteasomal degradation.[2][12]
Quantitative Data on PARP7 Activity and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity and inhibition of PARP7.
Table 1: PARP7 Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Cell Line | Assay Type | Reference(s) |
| RBN-2397 | PARP7 | < 3 | 1 | - | Cell-free enzymatic assay | [4][13] |
| RBN-2397 | PARP7 | - | 1 | NCI-H1373 | Cellular MARylation assay | [4][13] |
| RBN-2397 | PARP7 | - | 20 | NCI-H1373 | Cell proliferation | [4][13] |
| KMR-206 | PARP7 | 13.7 | 8 | HEK293T (overexpressing GFP-PARP7) | Cellular MARylation assay | [7][14] |
Note: IC50 represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% in a biochemical assay, while EC50 is the concentration required to produce 50% of the maximal effect in a cell-based assay.
Signaling Pathways Involving PARP7
PARP7 is a critical regulator in several signaling pathways, primarily acting as a negative regulator.
Type I Interferon (IFN) Signaling
PARP7 is a key negative regulator of the type I interferon response, a critical component of the innate immune system's defense against viral infections and cancer.[1][15] Upon sensing of cytosolic nucleic acids by sensors like cGAS and RIG-I, a signaling cascade is initiated, leading to the activation of TBK1 and IRF3, and subsequent production of type I interferons. PARP7 can suppress this pathway, reportedly by MARylating and inhibiting TBK1.[10][11] Inhibition of PARP7 can therefore restore type I IFN signaling, leading to enhanced anti-tumor immunity.[14]
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 plays a crucial role in a negative feedback loop that controls androgen receptor signaling.[3][4] Androgen binding activates AR, which in turn induces the expression of PARP7. PARP7 then mono-ADP-ribosylates AR, creating a degron that is recognized by the E3 ubiquitin ligase DTX2. This leads to the ubiquitination and subsequent proteasomal degradation of AR, thus attenuating androgen signaling.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PARP7's enzymatic activity.
In Vitro PARP7 ADP-Ribosylation Assay (General Protocol)
This protocol describes a general method for assessing the mono-ADP-ribosylation activity of recombinant PARP7 on a given substrate, such as a histone protein.
Materials:
-
Recombinant human PARP7 enzyme
-
Substrate protein (e.g., Histone H2A)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT
-
10x PARP Assay Buffer (for commercial kits, e.g., 200 mM HEPES pH 7.5, 1 M NaCl, 20 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-pan-ADP-ribose binding reagent or antibody specific to the substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Assay Buffer
-
1 µg of substrate protein
-
100-500 nM recombinant PARP7
-
10-100 µM NAD+
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-ADP-ribose binding reagent) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the ADP-ribosylated protein using a chemiluminescent substrate and an imaging system.
Substrate Identification using "Clickable" NAD+ Analogs and Mass Spectrometry
This method allows for the identification of direct PARP7 substrates from a complex protein mixture.[6][11][16][17][18][19] It utilizes an engineered PARP7 mutant that can accept a modified "clickable" NAD+ analog, which is not efficiently used by wild-type PARPs.
Materials:
-
Engineered, analog-sensitive PARP7 (as-PARP7)
-
"Clickable" NAD+ analog (e.g., with an alkyne group)
-
Cell lysate or protein mixture
-
Azide-functionalized beads (for click chemistry)
-
Copper (I) catalyst (e.g., CuSO4 and a reducing agent)
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Labeling Reaction: Incubate the cell lysate with as-PARP7 and the clickable NAD+ analog. The as-PARP7 will transfer the clickable ADP-ribose moiety onto its substrates.
-
Click Chemistry: Add azide-functionalized beads and a copper (I) catalyst to the reaction mixture. This will result in the covalent attachment of the ADP-ribosylated proteins to the beads via a click reaction.
-
Enrichment: Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the captured proteins with a protease (e.g., trypsin) to release peptides.
-
Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were ADP-ribosylated by PARP7.
This technical guide provides a foundational understanding of the enzymatic activity of PARP7. Further research into its expanding list of substrates and the precise regulatory consequences of their MARylation will continue to illuminate the diverse roles of this enzyme in health and disease, paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a ‘Clickable’ NAD+ Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Identification of Protein Substrates of Specific PARP Enzymes Using Analog-Sensitive PARP Mutants and a "Clickable" NAD+ Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MassIVE Dataset Summary [massive.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. researchgate.net [researchgate.net]
- 16. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Parp7-IN-12 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including transcriptional regulation and the innate immune response. Its enzymatic activity—the transfer of a single ADP-ribose moiety to target proteins—modulates the function of key players in signaling pathways implicated in cancer and other diseases. The epigenetic landscape, a dynamic layer of chemical modifications to DNA and histone proteins, is significantly influenced by such post-translational modifications. Parp7-IN-12 is a potent and selective inhibitor of PARP7, serving as a crucial chemical probe to elucidate the enzymatic and non-enzymatic functions of PARP7 in epigenetic regulation. This technical guide provides an in-depth overview of the role of PARP7 and its inhibition by this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and the well-characterized PARP7 inhibitor, RBN2397, providing a comparative view of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of PARP7 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| This compound | Biochemical | PARP7 | 7.836 | - | - | [1] |
| Cell Proliferation | - | - | H1373 | 20.722 | [1] | |
| RBN2397 | Biochemical | PARP7 | ~7.6 | - | - | [2] |
| Biochemical | PARP1 | 110 | - | - | [2] | |
| AR ADP-ribosylation | PARP7 | <3 | PC3-AR | - | [3] | |
| Cell Proliferation | - | VCaP, CWR22Rv1, PC3-AR | Varies with androgen stimulation | [4] |
Table 2: Effect of PARP7 Inhibition on Gene Expression
| Inhibitor | Treatment | Cell Line | Key Genes/Pathways Affected | Regulation | Reference |
| RBN2397 | R1881 (androgen) + RBN2397 | VCaP | Androgen Receptor (AR) target genes | Negative feedback loop disrupted | [5] |
| RBN2397 | RBN2397 | Lung cancer cell lines | Type I Interferon (IFN) stimulated genes (ISGs) | Upregulation | [6] |
| RBN2397 | Tapinarof (AHR agonist) + RBN2397 | MCF-7 | Aryl Hydrocarbon Receptor (AHR) target genes (e.g., CYP1A1, CYP1B1) | Synergistic Upregulation | [7] |
| siRNA | PARP7 knockdown | OVCAR4 | Cell adhesion, cell cycle arrest, apoptosis | Upregulation | [1] |
Signaling Pathways and Mechanisms of Action
PARP7 exerts its influence on epigenetic regulation through its interaction with and modification of key transcription factors and signaling proteins. Inhibition by this compound can reverse these effects, leading to significant changes in gene expression profiles.
Type I Interferon (IFN) Signaling
PARP7 acts as a negative regulator of the type I IFN signaling pathway. It is proposed to mono-ADP-ribosylate and inhibit TBK1, a kinase essential for the activation of the transcription factor IRF3. Inhibition of PARP7 by compounds like this compound relieves this suppression, leading to increased IRF3 phosphorylation, nuclear translocation, and the subsequent expression of interferon-stimulated genes (ISGs). This has significant implications for anti-tumor immunity.[6][8]
Androgen Receptor (AR) Signaling
In prostate cancer, PARP7 plays a crucial role in androgen receptor (AR) signaling. PARP7 is a direct target of AR, and its induction leads to the mono-ADP-ribosylation of AR itself. This modification can influence the assembly of AR-containing protein complexes and modulate the expression of a subset of AR-regulated genes, creating a negative feedback loop.[3][5] Inhibition of PARP7 with molecules like this compound can disrupt this feedback, leading to altered AR-dependent gene expression.
Aryl Hydrocarbon Receptor (AHR) Signaling
PARP7 is a target gene of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. A negative feedback loop exists where PARP7 can mono-ADP-ribosylate AHR, leading to its nuclear export and subsequent degradation. Inhibition of PARP7 leads to the accumulation of nuclear AHR and enhanced transcription of AHR target genes, such as those involved in xenobiotic metabolism (e.g., CYP1A1).[7][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects on epigenetic regulation.
PARP7 Enzymatic Activity Assay (In Vitro)
This protocol is adapted from standard procedures for measuring PARP activity.
Materials:
-
Recombinant human PARP7 enzyme
-
This compound (or other inhibitors)
-
Histone H2A/H2B mixture (substrate)
-
NAD+ (nicotinamide adenine dinucleotide)
-
Biotinylated-NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well plates (histone-coated)
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the histone-coated wells, add the PARP7 enzyme, the inhibitor dilution, and a mixture of NAD+ and Biotinylated-NAD+.
-
Incubate the plate at room temperature for 2 hours to allow the enzymatic reaction to proceed.
-
Wash the wells with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells again to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the target engagement of this compound in a cellular context.
Materials:
-
Cultured cells (e.g., H1373)
-
This compound
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents (antibodies against PARP7 and a loading control)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions to detect the amount of soluble PARP7 at each temperature.
-
A shift in the melting curve of PARP7 in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is designed to investigate the association of PARP7 with specific genomic regions.
Materials:
-
Cultured cells (e.g., prostate cancer cell lines for AR studies)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-PARP7 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PARP7 antibody or an IgG control overnight. Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR: Perform quantitative PCR using primers specific for the genomic regions of interest. The results are typically expressed as a percentage of the input DNA.
Reverse Transcription Quantitative PCR (RT-qPCR) for ISG Expression
This protocol is for measuring changes in the expression of interferon-stimulated genes following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target ISGs (e.g., IFIT1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control.
Conclusion
This compound is a valuable tool for dissecting the intricate role of PARP7 in epigenetic regulation. Through its modulation of key signaling pathways, including those governed by type I interferons, the androgen receptor, and the aryl hydrocarbon receptor, PARP7 influences the transcriptional landscape of the cell. The inhibition of PARP7 by this compound offers a promising therapeutic strategy, particularly in the context of oncology, by reversing the immunosuppressive effects of PARP7 and altering the gene expression programs that drive cancer progression. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting PARP7.
References
- 1. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intodna.com [intodna.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide: Initial Studies on Parp7-IN-12 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial cytotoxicity studies of Parp7-IN-12, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Quantitative Cytotoxicity Data
This compound, also identified as compound 85A, has demonstrated significant inhibitory activity against the PARP7 enzyme and potent anti-proliferative effects in cancer cell lines. The initial findings are summarized in the table below.
| Parameter | Value | Cell Line | Assay Type | Source |
| IC50 (PARP7 Inhibition) | 7.836 nM | - | Biochemical Assay | [1] |
| IC50 (Cell Proliferation) | 20.722 nM | NCI-H1373 | Cell-based Assay | [1] |
These data indicate that this compound is a highly potent inhibitor of PARP7 in a cell-free system and effectively inhibits the growth of the H1373 human lung carcinoma cell line at a low nanomolar concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
PARP7 Inhibition Assay (Biochemical)
A standard biochemical assay was likely employed to determine the IC50 value of this compound against the PARP7 enzyme. While the specific protocol for this compound is detailed in patent literature, a representative method would involve the following steps:
-
Reagents and Materials:
-
Recombinant human PARP7 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide), biotinylated
-
Histone H1 (or other suitable substrate)
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP and a chemiluminescent substrate)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Histone H1 is pre-coated onto streptavidin plates.
-
A dilution series of this compound is prepared in the assay buffer.
-
The recombinant PARP7 enzyme is added to the wells containing the diluted inhibitor and incubated for a short period.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the plates are washed to remove unbound reagents.
-
A detection reagent (e.g., Streptavidin-HRP) is added, followed by a chemiluminescent substrate.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Proliferation (Cytotoxicity) Assay
The anti-proliferative activity of this compound in the NCI-H1373 cell line was determined using a cell-based viability assay. A typical protocol for such an assay is as follows:
-
Cell Culture:
-
NCI-H1373 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 16-24 hours).[1]
-
After the incubation period, a cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a further period to allow for the colorimetric or luminescent reaction to develop.
-
The absorbance or luminescence is measured using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
PARP7 Signaling Pathway Inhibition
The following diagram depicts the proposed mechanism of action for PARP7 inhibitors like this compound, focusing on the restoration of the type I interferon (IFN) signaling pathway.
Caption: PARP7 inhibition restores Type I IFN signaling.
References
Unlocking Antitumor Immunity: A Technical Guide to the Immunomodulatory Effects of Parp7-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory effects of Parp7-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). As a key negative regulator of the type I interferon (IFN-I) signaling pathway, PARP7 has emerged as a promising therapeutic target in oncology. This document details the mechanism of action of PARP7 inhibitors, presents quantitative data for key compounds, outlines detailed experimental protocols for assessing their immunomodulatory activity, and provides visual representations of the core concepts. While the focus is on this compound, this guide draws upon the extensive research conducted on the well-characterized PARP7 inhibitor, RBN-2397, as a representative of this class of molecules.
Core Mechanism: Reinstating Type I Interferon Signaling
PARP7, a mono-ADP-ribosyltransferase, acts as a brake on the innate immune system's ability to detect cytosolic nucleic acids, a hallmark of viral infections and cellular stress, including DNA damage in cancer cells.[1][2] Upregulation of PARP7 in tumor cells creates an immunosuppressive microenvironment, allowing cancer cells to evade immune destruction.[3]
The primary immunomodulatory effect of PARP7 inhibitors like this compound is the restoration of type I interferon signaling.[1][4][5] PARP7 is known to mono-ADP-ribosylate (MARylate) and inhibit TANK-binding kinase 1 (TBK1), a critical kinase in the cGAS-STING and RIG-I-MAVS pathways that sense cytosolic DNA and RNA, respectively.[3][4][5] By inhibiting the enzymatic activity of PARP7, this compound prevents the suppression of TBK1, leading to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), such as the chemokine CXCL10.[1][4][5][6]
This restoration of IFN-I signaling has two major consequences:
-
Direct Cancer Cell Effects: In some cancer cell lines, the induction of IFN-I signaling can lead to cell-autonomous growth arrest.[7]
-
Immune System Activation: The secretion of IFN-β and chemokines like CXCL10 recruits and activates immune cells, particularly cytotoxic T lymphocytes (CTLs), within the tumor microenvironment, leading to CTL-mediated tumor cell killing.[7]
The following diagram illustrates the signaling pathway affected by PARP7 inhibition.
Quantitative Data on PARP7 Inhibitors
The following table summarizes key quantitative data for this compound and other notable PARP7 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | PARP7 | 7.836 | Enzymatic Assay | - | WO2022170974 |
| Cell Proliferation | 20.722 | Cell-based | H1373 | WO2022170974 | |
| RBN-2397 | PARP7 | <3 | Probe Displacement | - | [1] |
| PARP7 | 2 | Cellular MARylation | SK-MES-1 (overexpressing PARP7) | [8] | |
| PARP1 | >300x selectivity vs PARP7 | Cellular PARylation | HeLa | [8] | |
| KMR-206 | PARP7 | low nanomolar | Enzymatic Assay | - | [7] |
| Cell Viability | 104 | Cell-based | NCI-H1373 | [9] | |
| I-1 | PARP7 | low nanomolar | Enzymatic Assay | - | [7] |
| NSP-5033 | PARP7 | sub-nanomolar | Enzymatic Assay | - | [10] |
| PARP12 | low nanomolar | Enzymatic Assay | - | [10] | |
| (S)-XY-05 | PARP7 | - | - | - | [2] |
| BY101921 | PARP7 | - | Enzymatic Assay | - | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of PARP7 inhibitors. These protocols are generalized based on published studies with compounds like RBN-2397.
In Vitro PARP7 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the PARP7 enzyme.
Materials:
-
Recombinant human PARP7 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Histone H1 (or other suitable substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody conjugated to a reporter (e.g., HRP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
Procedure:
-
Coat streptavidin plates with biotinylated histone H1 and incubate.
-
Wash the plates to remove unbound histone.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells, add the recombinant PARP7 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding NAD+ and incubate at room temperature.
-
Stop the reaction and wash the plates.
-
Add the anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plates and add the substrate for the reporter enzyme (e.g., TMB for HRP).
-
Measure the signal (e.g., absorbance at 450 nm) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular Type I Interferon Signaling Assay
Objective: To measure the ability of a PARP7 inhibitor to restore type I interferon signaling in cancer cells.
Materials:
-
Cancer cell line (e.g., CT26 mouse colorectal carcinoma or NCI-H1373 human lung adenocarcinoma)
-
Test compound (e.g., this compound)
-
Stimulating agent (e.g., cGAMP, poly(I:C), or other nucleic acid mimics)
-
Reagents for qRT-PCR (primers for IFN-β, CXCL10, and a housekeeping gene)
-
Antibodies for Western blotting (e.g., anti-phospho-STAT1, anti-STAT1, anti-PARP7)
-
ELISA kit for IFN-β or CXCL10
Procedure:
-
Cell Culture and Treatment:
-
Plate the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 18-24 hours).
-
In some experiments, co-treat with a stimulating agent to induce the IFN pathway.
-
-
qRT-PCR for Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using specific primers for IFNB1, CXCL10, and a housekeeping gene for normalization.
-
Calculate the fold change in gene expression relative to vehicle-treated control cells.
-
-
Western Blotting for Protein Phosphorylation:
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 and total STAT1.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
ELISA for Cytokine Secretion:
-
Collect the cell culture supernatant after treatment.
-
Perform an ELISA for IFN-β or CXCL10 according to the manufacturer's instructions.
-
Quantify the concentration of the secreted cytokine.
-
In Vivo Tumor Model Studies
Objective: To evaluate the antitumor and immunomodulatory efficacy of a PARP7 inhibitor in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cells (e.g., CT26)
-
Test compound (e.g., this compound) formulated for oral administration
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-F4/80)
-
Reagents for immunohistochemistry (IHC)
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound).
-
Administer the test compound orally at a predetermined dose and schedule (e.g., once or twice daily).
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic and Immune Analysis (at the end of the study or at specific time points):
-
Euthanize a subset of mice and harvest the tumors and spleens.
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and spleens. Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages).
-
Immunohistochemistry: Fix and embed tumor tissues in paraffin. Perform IHC staining for markers of interest (e.g., CD8, IFN-γ) to visualize immune cell infiltration.
-
Gene Expression Analysis: Extract RNA from tumor tissue and perform qRT-PCR for Ifnb1, Cxcl10, and other relevant genes.
-
The following diagram provides a high-level overview of a typical experimental workflow for evaluating a PARP7 inhibitor.
Conclusion
This compound and other PARP7 inhibitors represent a promising new class of immunomodulatory agents for cancer therapy. By targeting a key negative regulator of the type I interferon pathway, these compounds can reverse tumor-induced immune suppression and promote a robust antitumor immune response. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate and characterize the therapeutic potential of this compound and similar molecules. The continued exploration of this novel target holds the potential to deliver significant advancements in the field of immuno-oncology.
References
- 1. intodna.com [intodna.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory roles of PARPs: Shaping the Tumor Microenvironment, one ADP-ribose at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Parp7-IN-12 in vitro Assay with H1373 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Parp7-IN-12, a potent PARP7 inhibitor, in the H1373 human non-small cell lung cancer (NSCLC) cell line. The protocols cover key assays including cell viability, protein expression analysis by Western blot, gene expression analysis by qPCR, cell cycle analysis, and immunofluorescence for protein localization. Additionally, this guide presents expected outcomes and data presentation formats to facilitate robust and reproducible research.
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology. PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer. By inhibiting PARP7, the antitumor immune response can be enhanced. This compound is a potent and selective inhibitor of PARP7 with a reported IC50 of 7.836 nM in biochemical assays.[1] The H1373 cell line, derived from a lung adenocarcinoma, harbors a KRAS G12C mutation and has been shown to be sensitive to PARP7 inhibition.[2][3] This document outlines detailed procedures to investigate the effects of this compound on H1373 cells.
Materials and Reagents
-
Cell Line: NCI-H1373 (ATCC® CRL-5866™)
-
PARP7 Inhibitor: this compound (MedChemExpress, Cat. No. HY-145663)
-
Cell Culture Media: RPMI-1640 Medium (Gibco, Cat. No. 11875093)
-
Fetal Bovine Serum (FBS) (Gibco, Cat. No. 26140079)
-
Penicillin-Streptomycin (Gibco, Cat. No. 15140122)
-
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570)
-
Western Blotting:
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat. No. 89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, Cat. No. 78440)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat. No. 23225)
-
Primary antibodies: Anti-PARP7, Anti-phospho-TBK1/NAK (Ser172), Anti-TBK1/NAK, Anti-AHR, Anti-β-Actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Quantitative PCR (qPCR):
-
RNeasy Mini Kit (Qiagen, Cat. No. 74104)
-
iScript™ cDNA Synthesis Kit (Bio-Rad, Cat. No. 1708891)
-
iTaq™ Universal SYBR® Green Supermix (Bio-Rad, Cat. No. 1725121)
-
Primers for IFNB1, CXCL10, CYP1A1, and housekeeping genes (e.g., GAPDH, ACTB)
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI)
-
RNase A
-
-
Immunofluorescence:
-
4% Paraformaldehyde (PFA)
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Anti-AHR primary antibody
-
Alexa Fluor™ conjugated secondary antibody
-
DAPI
-
Experimental Protocols
H1373 Cell Culture
-
Culture H1373 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[4][5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculture cells every 2-3 days to maintain exponential growth.
Cell Viability Assay
This assay determines the dose-dependent effect of this compound on H1373 cell viability.
-
Seed H1373 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value using a non-linear regression curve fit.
Data Presentation:
| Compound | H1373 IC50 (nM) |
| This compound | 20.722[1] |
Western Blot Analysis
This protocol is for assessing changes in protein expression levels upon treatment with this compound.
-
Seed H1373 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-Actin as a loading control.
Expected Outcomes:
-
Potential increase in PARP7 protein levels due to inhibitor-induced stabilization.
-
Increased phosphorylation of TBK1 (pTBK1) at Ser172, indicating activation of the cGAS-STING pathway.
-
Changes in Aryl Hydrocarbon Receptor (AHR) protein levels.
Data Presentation:
| Treatment | pTBK1 (Ser172) Fold Change | AHR Fold Change |
| Vehicle | 1.0 | 1.0 |
| This compound (10 nM) | Data to be filled | Data to be filled |
| This compound (100 nM) | Data to be filled | Data to be filled |
| This compound (1 µM) | Data to be filled | Data to be filled |
Quantitative PCR (qPCR)
This protocol measures changes in the expression of target genes involved in the type I interferon and AHR signaling pathways.
-
Seed and treat H1373 cells as described for Western blot analysis.
-
Extract total RNA using the RNeasy Mini Kit.
-
Synthesize cDNA from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit.
-
Perform qPCR using iTaq™ Universal SYBR® Green Supermix with primers for IFNB1, CXCL10, CYP1A1, and a housekeeping gene.
-
Use the following thermal cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Calculate relative gene expression using the 2-ΔΔCt method.
Expected Outcomes:
-
Upregulation of interferon-stimulated genes (IFNB1, CXCL10) indicating activation of the type I interferon pathway.[3]
-
Upregulation of AHR target genes (CYP1A1) suggesting modulation of the AHR pathway.
Data Presentation:
| Gene | Vehicle (Fold Change) | This compound (100 nM) (Fold Change) |
| IFNB1 | 1.0 | Data to be filled |
| CXCL10 | 1.0 | Data to be filled |
| CYP1A1 | 1.0 | Data to be filled |
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
-
Seed H1373 cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 and 48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Expected Outcomes:
-
Potential for cell cycle arrest in G1 or G2/M phases.
Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (24h) | Data | Data | Data |
| This compound (IC50, 24h) | Data | Data | Data |
| Vehicle (48h) | Data | Data | Data |
| This compound (IC50, 48h) | Data | Data | Data |
Immunofluorescence for AHR Nuclear Translocation
This protocol visualizes the subcellular localization of AHR.
-
Seed H1373 cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 100 nM) for 2 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-AHR primary antibody overnight at 4°C.
-
Wash with PBS and incubate with an Alexa Fluor™ conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Expected Outcomes:
-
Increased nuclear localization of AHR upon treatment with this compound.
Signaling Pathway Diagrams
References
Application Notes and Protocols for Parp7-IN-12 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of Parp7-IN-12, a selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), in preclinical prostate cancer xenograft models. PARP7 has emerged as a promising therapeutic target in prostate cancer due to its role in regulating androgen receptor (AR) signaling and the type I interferon response.[1][2] this compound, exemplified by the well-characterized compound RBN2397, has demonstrated potent and selective inhibition of PARP7, leading to anti-tumor effects in various cancer models.[1][2]
This document outlines the mechanism of action of this compound, detailed protocols for its use in in vivo xenograft studies, and methods for evaluating its efficacy.
Mechanism of Action of this compound in Prostate Cancer
This compound exerts its anti-tumor effects in prostate cancer through a dual mechanism of action. Firstly, it inhibits the mono-ADP-ribosylation (MARylation) of the androgen receptor (AR) by PARP7. This post-translational modification is crucial for AR stability and transcriptional activity. By inhibiting PARP7, this compound leads to AR degradation and suppression of AR-driven gene expression, which is a key driver of prostate cancer growth.
Secondly, this compound has been shown to activate the type I interferon (IFN) signaling pathway.[2][3] PARP7 negatively regulates this pathway, and its inhibition by this compound can restore IFN signaling, leading to enhanced anti-tumor immunity.[2][3] This suggests that this compound may not only have direct effects on tumor cells but also modulate the tumor microenvironment to favor an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound (RBN2397) in prostate cancer models.
Table 1: In Vitro Activity of RBN2397 in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | RBN2397 IC50 (nM) | Notes |
| VCaP | AR-positive | Nanomolar range | Growth inhibition observed in the presence of androgen.[2] |
| CWR22Rv1 | AR-positive | Nanomolar range | Greater growth inhibition in the presence of androgen.[2] |
| PC3-AR | AR-positive (engineered) | Nanomolar range | Growth inhibition observed in the presence of androgen.[2] |
Table 2: In Vivo Efficacy of RBN2397 in Xenograft Models
| Xenograft Model | Mouse Strain | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |
| NCI-H1373 (Lung Cancer) | CB17 SCID | 3-100 mg/kg | Once daily, oral | Dose-dependent decrease in tumor volume.[4] | |
| CT26 (Colon Cancer) | BALB/c | 3-100 mg/kg | Once daily, oral | Complete regressions at 100 mg/kg.[4] |
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer Xenografts
This protocol describes the subcutaneous implantation of prostate cancer cells to establish xenograft tumors in immunocompromised mice.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, CWR22Rv1)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old male immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture prostate cancer cells in the recommended medium to ~80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS.
-
Count the cells and determine viability using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice. A typical injection volume is 100-200 µL containing 1-5 million cells.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27G needle.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth starting 7-10 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Mice are typically ready for study when tumors reach a volume of 100-200 mm³.
-
Protocol 2: Preparation and Administration of this compound (RBN2397)
This protocol details the preparation of RBN2397 for oral administration to mice.
Materials:
-
This compound (RBN2397) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22G, straight or curved with a ball tip)
-
Syringes
Procedure:
-
Vehicle Preparation (Example):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. The final formulation may need to be optimized for solubility and stability.
-
-
RBN2397 Formulation:
-
Calculate the required amount of RBN2397 based on the desired dose (e.g., 30 mg/kg) and the number of mice to be treated.
-
Dissolve the RBN2397 powder first in the required volume of DMSO.
-
Add the PEG300 and Tween-80 and vortex thoroughly.
-
Finally, add the sterile saline to the final volume and vortex until a clear solution is obtained.
-
-
Oral Administration (Gavage):
-
Accurately weigh each mouse to determine the correct dosing volume (typically 10 µL/g body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the esophagus and gently deliver the RBN2397 formulation.
-
Monitor the mouse for any signs of distress after administration.
-
Administer the treatment once daily or as determined by the study design.
-
Protocol 3: Immunohistochemistry for PARP7 in Xenograft Tumors
This protocol outlines the steps for detecting PARP7 protein expression in formalin-fixed, paraffin-embedded (FFPE) xenograft tumor tissue.
Materials:
-
FFPE tumor sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PARP7
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide.
-
Block non-specific antibody binding by incubating in blocking buffer.
-
Incubate the sections with the primary anti-PARP7 antibody at the recommended dilution overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides with PBS.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate and monitor for color development.
-
Rinse the slides with deionized water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of PARP7 staining.
-
Conclusion
The use of this compound in prostate cancer xenograft models provides a valuable tool for preclinical evaluation of this novel therapeutic agent. The protocols outlined in these application notes offer a framework for conducting robust in vivo studies to assess the efficacy and mechanism of action of PARP7 inhibitors. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to support the clinical development of this compound for the treatment of prostate cancer.
References
- 1. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Developing a Cell-Based Assay for PARP7 Inhibition
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a critical regulator in various cellular processes and a promising therapeutic target in oncology.[1][2] PARP7 is a key negative regulator of the type I interferon (IFN-I) signaling pathway, a crucial component of the innate immune response to viral infections and cancer.[3] By inhibiting the kinase TBK1, PARP7 dampens the production of IFN-β, thereby suppressing anti-tumor immunity.[4] Inhibition of PARP7's catalytic activity restores IFN-I signaling, leading to immunogenic cell death and enhanced tumor immunogenicity.[4][5] Additionally, PARP7 is involved in regulating the activity of several transcription factors, including the Aryl Hydrocarbon Receptor (AHR), Androgen Receptor (AR), and Estrogen Receptor (ERα), making it a significant player in hormone-dependent cancers.[2]
These application notes provide a comprehensive guide to developing and executing robust cell-based assays to identify and characterize inhibitors of PARP7. The protocols herein cover methods for assessing direct target engagement, downstream pathway modulation, and cellular phenotypic responses.
PARP7 Signaling Pathways
PARP7 exerts its influence through multiple signaling cascades. Understanding these pathways is crucial for designing relevant cell-based assays.
Experimental Workflow Overview
A typical workflow for screening and characterizing PARP7 inhibitors involves a multi-tiered approach, starting with direct target engagement and progressing to functional cellular outcomes.
Recommended Cell Lines
The choice of cell line is critical for a successful PARP7 inhibition assay. The following table summarizes cell lines reported to be sensitive to PARP7 modulation.
| Cell Line | Cancer Type | Key Features & Rationale for Use | Recommended Assays |
| NCI-H1373 | Non-Small Cell Lung Cancer (NSCLC) | High PARP7 dependency for growth. Sensitive to PARP7 inhibitors like RBN-2397.[3] | Viability, Target Engagement, IFN Signaling. |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | Sensitivity is linked to FRA1 degradation upon PARP7 inhibition, leading to apoptosis.[3][6] | Viability, FRA1/Apoptosis Assays. |
| CT-26 | Murine Colon Carcinoma | Immunocompetent model; PARP7 inhibition induces IFN-β and STAT1 phosphorylation.[4] | IFN Signaling, In Vivo Studies. |
| OVCAR4 / OVCAR3 | Ovarian Cancer | PARP7 knockdown reduces proliferation, migration, and invasion.[1][3] | Viability, Migration, Microtubule Stability. |
| MCF-7 | Breast Cancer (ER+) | PARP7 negatively regulates ERα signaling.[2] | ERα Signaling, Viability. |
| VCaP / PC3 | Prostate Cancer (AR+) | PARP7 modulates Androgen Receptor (AR) signaling and stability.[3] | AR Signaling, Viability. |
| HEK293T | Human Embryonic Kidney | High transfectability, ideal for overexpression and reporter-based assays.[4] | Target Engagement (NanoBRET), Reporter Assays. |
Experimental Protocols
Protocol 1: Direct Target Engagement - NanoBRET™ Assay
This protocol measures the direct binding of a compound to PARP7 within living cells using Bioluminescence Resonance Energy Transfer (BRET).[5][7]
Principle: The assay uses cells expressing PARP7 fused to NanoLuc® luciferase. A fluorescent tracer that binds to PARP7 is added. When the tracer binds, its proximity to NanoLuc® results in energy transfer (a BRET signal). A test compound that binds to PARP7 will compete with the tracer, causing a loss of BRET signal in a dose-dependent manner.[7]
Materials:
-
HEK293T cells
-
Plasmid encoding PARP7-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Assay plates (white, 96-well)
-
NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)
-
Test compounds
Procedure:
-
Cell Transfection (Day 1):
-
Plate HEK293T cells to be ready for transfection the next day.
-
Prepare transfection complexes by mixing the PARP7-NanoLuc® plasmid DNA with a transfection carrier DNA in Opti-MEM™.[8]
-
Add FuGene HD reagent (1:30 volume ratio to DNA) and incubate for 20 minutes at room temperature (RT).[8]
-
Add the DNA-reagent complex to HEK293T cells and culture for 18-24 hours.[8]
-
-
Assay Setup (Day 2):
-
Tracer Addition & Incubation:
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.[8]
-
Add 20 µL of the substrate solution to each well.[8]
-
Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) emission filters.[8]
-
-
Data Analysis:
-
Calculate the BRET ratio (610nm Emission / 450nm Emission).
-
Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀.
-
Protocol 2: Downstream Pathway Activation - IFN-β Secretion ELISA
This protocol quantifies the secretion of IFN-β into the cell culture supernatant, a direct downstream consequence of PARP7 inhibition.
Principle: PARP7 inhibition releases the suppression of the cGAS-STING-TBK1 pathway, leading to IRF3 activation and subsequent transcription and secretion of IFN-β. This secreted IFN-β can be quantified using a sandwich ELISA.
Materials:
-
CT-26 or NCI-H1373 cells
-
Cell culture plates (24- or 48-well)
-
Test compounds
-
Human or Mouse IFN-β ELISA Kit (e.g., Abcam ab278127, R&D Systems DY814-05)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., CT-26) in a 24-well plate at a density that allows for sub-confluency after the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PARP7 inhibitor (e.g., RBN-2397, 1 nM to 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 16-24 hours at 37°C.[4]
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge at 2000-3000 RPM for 20 minutes to pellet any cells or debris.[9]
-
Use the clarified supernatant for the ELISA or store at -80°C.
-
-
ELISA Protocol (Example using a single-wash kit):
-
Prepare standards and samples as per the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the antibody cocktail (capture and detector) to each well.
-
Seal the plate and incubate for 1 hour at RT with gentle shaking.
-
Wash the plate 4-5 times with the provided wash buffer.[9]
-
Add 100 µL of TMB development solution to each well and incubate for 10 minutes in the dark.[9]
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm within 10 minutes of adding the stop solution.[9]
-
Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.
-
Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
-
Plot the IFN-β concentration against the inhibitor concentration to determine the EC₅₀.
-
Protocol 3: Downstream Pathway Activation - Phospho-STAT1 Western Blot
This protocol assesses the phosphorylation of STAT1 at Tyr701, an event downstream of IFN-β receptor activation.
Principle: IFN-β secreted by cells acts in an autocrine/paracrine manner, binding to the IFNAR receptor and activating the JAK/STAT pathway, leading to the phosphorylation of STAT1. Increased pSTAT1 levels serve as a robust biomarker for PARP7 inhibition.[10]
Materials:
-
CT-26 or NCI-H1373 cells
-
Test compounds
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[11][12]
-
Primary antibodies: Rabbit anti-pSTAT1 (Tyr701), Rabbit anti-total STAT1, Rabbit anti-PARP7, Mouse/Rabbit anti-β-actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells with PARP7 inhibitors for 16-24 hours as described in Protocol 2.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.[13]
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane (e.g., at 100V for 1 hour).[13]
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at RT.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT1, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at RT.[13]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the blot for total STAT1 and a loading control (e.g., β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT1 signal to the total STAT1 signal, which is then normalized to the loading control.
-
Protocol 4: Phenotypic Readout - Cell Viability Assay
This protocol measures the effect of PARP7 inhibition on the proliferation and viability of cancer cells.
Principle: In PARP7-dependent cancer cells, inhibition of PARP7 can lead to cell cycle arrest and/or apoptosis, resulting in reduced cell viability. This can be measured using various metabolic or staining assays.
Materials:
-
NCI-H1373 or other sensitive cell lines
-
Assay plates (clear or white, 96-well, depending on readout)
-
Test compounds
-
Viability reagent (e.g., CellTiter-Glo®, MTT, or Crystal Violet)
Procedure (using CellTiter-Glo®):
-
Cell Seeding and Treatment:
-
Seed NCI-H1373 cells in a white, 96-well plate at a density of 1,000 - 5,000 cells/well in 90 µL of media.
-
Allow cells to adhere for 24 hours.
-
Add 10 µL of 10x concentrated test compound dilutions to the wells.
-
Incubate for 5-7 days at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to RT for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability).
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 5: Phenotypic Readout - Cell Migration (Boyden Chamber Assay)
This protocol assesses the impact of PARP7 inhibition on the migratory capacity of cancer cells.
Principle: PARP7 has been shown to regulate proteins involved in microtubule stability and cell motility.[1] Its inhibition can reduce the migratory and invasive potential of cancer cells, which can be quantified by measuring the number of cells that move across a porous membrane towards a chemoattractant.
Materials:
-
OVCAR4 or OVCAR3 cells
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion plates (24-well format)
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Test compounds
-
Cotton swabs, methanol, and crystal violet stain
Procedure:
-
Assay Setup:
-
Add 600 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Pre-hydrate the Boyden chamber inserts in serum-free media.
-
-
Cell Seeding and Treatment:
-
Resuspend cells (e.g., 5 x 10⁴ to 1 x 10⁵ cells) in 200 µL of serum-free media containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate for 24 hours at 37°C.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Image several random fields of view for each membrane using a microscope.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each treatment condition and normalize to the vehicle control.
-
Data Presentation
Quantitative data from the assays should be summarized for clear comparison of compound activity.
Table 1: Summary of In Vitro Compound Activity
| Compound ID | Target Engagement IC₅₀ (nM) (NanoBRET) | IFN-β Secretion EC₅₀ (nM) (ELISA) | pSTAT1 Induction EC₅₀ (nM) (Western Blot) | Cell Viability GI₅₀ (nM) (NCI-H1373) | Cell Migration Inhibition IC₅₀ (nM) (OVCAR4) |
| RBN-2397 | e.g., 1-5 | e.g., 5-15 | e.g., 5-20 | e.g., 15-30 | e.g., 50-100 |
| Compound X | Value | Value | Value | Value | Value |
| Compound Y | Value | Value | Value | Value | Value |
| Negative Ctl | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
References
- 1. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 6. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 8. eubopen.org [eubopen.org]
- 9. listarfish.it [listarfish.it]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. origene.com [origene.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Parp7-IN-12 Treatment in Ovarian Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology. Unlike other well-studied PARP family members involved in DNA damage repair, PARP7 plays a crucial role in regulating cellular signaling pathways, including the type I interferon response and microtubule dynamics.[1][2] Inhibition of PARP7 has shown potential in suppressing tumor growth and enhancing the efficacy of other cancer therapies.[3][4] These application notes provide a summary of the effects of PARP7 inhibition in ovarian cancer cell lines, with a focus on the representative inhibitor RBN-2397, due to the limited public data on Parp7-IN-12 in this specific context. Detailed protocols for key experimental assays are also provided.
Data Presentation
Table 1: IC50 Values of the PARP7 Inhibitor RBN-2397 in Ovarian Cancer Cell Lines [5]
| Cell Line | Histological Subtype | RBN-2397 IC50 (nM) |
| OVCAR-4 | High-Grade Serous Carcinoma | 727.2 |
| OVCAR-3 | High-Grade Serous Carcinoma | 1159 |
Table 2: Synergistic Effect of RBN-2397 and Paclitaxel on Ovarian Cancer Cell Proliferation [5]
| Cell Line | Treatment | Concentration | % Decrease in Proliferation (Day 6) |
| OVCAR-4 | RBN-2397 | 500 nM | Significant |
| Paclitaxel | 0.4 nM | Significant | |
| RBN-2397 + Paclitaxel | 500 nM + 0.4 nM | More pronounced decrease | |
| OVCAR-3 | RBN-2397 | 500 nM | Not significant |
| Paclitaxel | 0.4 nM | Not significant | |
| RBN-2397 + Paclitaxel | 500 nM + 0.4 nM | Pronounced decrease |
Signaling Pathways and Mechanisms of Action
PARP7 inhibition impacts ovarian cancer cells through at least two key mechanisms: modulation of the cGAS-STING pathway and regulation of microtubule stability.
PARP7 and the cGAS-STING Signaling Pathway
PARP7 can act as a negative regulator of the type I interferon (IFN) response. Inhibition of PARP7 can restore type I IFN signaling, which plays a critical role in antitumor immunity.[1][6] This is often mediated through the cGAS-STING pathway.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
PARP7 and Microtubule Dynamics
Recent studies have shown that PARP7 can mono-ADP-ribosylate (MARylate) α-tubulin, a key component of microtubules.[2] This modification leads to microtubule destabilization, which can promote cancer cell growth and migration.[3] Inhibition of PARP7's catalytic activity prevents α-tubulin MARylation, leading to microtubule stabilization and subsequent inhibition of cell proliferation and migration.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the In-Vivo Efficacy of Parp7-IN-12
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Abstract
This document provides a detailed protocol for evaluating the in-vivo efficacy of Parp7-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7 has emerged as a promising therapeutic target in oncology due to its role as a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of anti-tumor immunity.[1][2][3] Inhibition of PARP7 can restore IFN-I signaling, thereby promoting an immune-mediated anti-tumor response.[4][5] This protocol outlines the necessary steps for conducting preclinical in-vivo studies in mouse models to determine the anti-tumor activity, pharmacodynamic effects, and potential combination therapies for this compound.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and signaling.[6] PARP7, a mono-ADP-ribosyltransferase (mono-ART), has been identified as a key negative regulator of the type I interferon (IFN-I) response to cytosolic nucleic acids.[1][7][8] Many cancers exploit this pathway to evade immune surveillance. By inhibiting PARP7, the innate immune response can be reactivated, leading to enhanced anti-tumor immunity.[6][9] this compound is a potent PARP7 inhibitor with an IC50 of 7.836 nM and has shown anti-proliferative effects in cancer cell lines.[10] This protocol details the in-vivo assessment of this compound's efficacy, providing a framework for preclinical development.
Signaling Pathway of PARP7 Inhibition
PARP7 negatively regulates the cGAS-STING and RIG-I-MAVS pathways, which are crucial for detecting cytosolic DNA and RNA, respectively, and initiating a type I interferon response.[7] PARP7 can ADP-ribosylate TBK1, a key kinase in these pathways, thereby inhibiting its activity and suppressing the downstream signaling cascade that leads to the production of type I interferons and inflammatory cytokines.[5][8][11] Inhibition of PARP7 with compounds like this compound lifts this brake, restoring TBK1 activation and subsequent IFN-I production, which in turn stimulates an anti-tumor immune response characterized by the recruitment and activation of cytotoxic T cells.[1][4]
Caption: PARP7-mediated inhibition of the cGAS-STING pathway and its reversal by this compound.
Experimental Protocols
-
Cell Lines: Select appropriate cancer cell lines with known PARP7 expression levels. For instance, the NCI-H1373 lung cancer cell line has been used in studies with other PARP7 inhibitors.[1][11] It is also beneficial to use a cell line that is known to be responsive to immune checkpoint blockade in syngeneic models (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma).
-
Animals: Use immunocompetent mouse strains compatible with the chosen cell line (e.g., BALB/c for CT26, C57BL/6 for MC38). For xenograft models with human cell lines, use immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Formulation: Based on available information for similar small molecule inhibitors, a common formulation for oral administration is a suspension in a vehicle such as 0.5% methylcellulose in sterile water. The exact formulation for this compound should be optimized for solubility and stability.
-
Dosing: Conduct a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD). Based on studies with other PARP7 inhibitors like RBN-2397, a starting dose range could be between 25-100 mg/kg, administered orally once or twice daily.[1]
-
Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
(Optional) Group 4: Positive control (e.g., an established chemotherapy or immunotherapy)
-
(Optional) Group 5: this compound in combination with another agent (e.g., anti-PD-1 antibody)
-
-
Treatment Schedule: Treat the mice according to the predetermined dosing schedule (e.g., daily or twice daily) for a specified period (e.g., 21 days) or until the tumor volume in the control group reaches a predetermined endpoint.
-
Tumor Measurement: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice at least twice a week as an indicator of toxicity.
-
Tissue Collection: At the end of the study, or at specified time points, collect tumor tissue, spleen, and blood samples.
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and for markers of immune activation (e.g., Granzyme B).
-
Gene Expression Analysis (qPCR or NanoString): Measure the mRNA levels of type I interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10 in tumor tissue to confirm target engagement and pathway activation.[8][11]
-
Flow Cytometry: Analyze immune cell populations in the tumor and spleen to assess changes in T cell, NK cell, and myeloid cell subsets.
Experimental Workflow
Caption: Workflow for assessing the in-vivo efficacy of this compound.
Data Presentation
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | BID, p.o. | |||
| This compound | 25 | BID, p.o. | |||
| This compound | 50 | BID, p.o. | |||
| This compound | 100 | BID, p.o. |
BID: twice daily; p.o.: oral administration; SEM: standard error of the mean.
| Treatment Group | Dose (mg/kg) | IFNB1 mRNA Fold Change vs. Vehicle (Mean ± SEM) | CXCL10 mRNA Fold Change vs. Vehicle (Mean ± SEM) | CD8+ T Cell Infiltration (Cells/mm²) (Mean ± SEM) |
| Vehicle | - | 1.0 | 1.0 | |
| This compound | 50 | |||
| This compound | 100 |
Logical Relationships in Study Design
Conclusion
This protocol provides a comprehensive framework for the in-vivo evaluation of this compound. By following these procedures, researchers can obtain critical data on the anti-tumor efficacy, pharmacodynamic effects, and mechanism of action of this novel PARP7 inhibitor. The results of these studies will be instrumental in guiding the further clinical development of this compound as a potential cancer therapeutic.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kris.kl.ac.at [kris.kl.ac.at]
- 3. doaj.org [doaj.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. embopress.org [embopress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Innate Immunity in Mouse Models with Parp7-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parp7-IN-12, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), to investigate the role of PARP7 in innate immunity within mouse models. This document includes key characteristics of the inhibitor, detailed experimental protocols, and visualizations to facilitate experimental design and execution.
Introduction to Parp7 and Innate Immunity
PARP7 has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, a cornerstone of the innate immune response to pathogens and cellular stress.[1][2] By inhibiting the activity of TANK-binding kinase 1 (TBK1) and interfering with the transcriptional activity of interferon regulatory factor 3 (IRF3), PARP7 effectively dampens the production of IFN-I and downstream interferon-stimulated genes (ISGs).[1][2][3] Inhibition of PARP7 with small molecules like this compound can therefore unleash the IFN-I response, promoting anti-viral and anti-tumor immunity. These notes provide a framework for studying this phenomenon in vivo.
This compound: A Potent Tool for Innate Immunity Research
This compound is a selective inhibitor of PARP7, making it a valuable chemical probe for elucidating the biological functions of this enzyme.
Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Potency | |||
| PARP7 IC50 | 7.836 nM | N/A | [4][5][6] |
| Cell Proliferation IC50 | 20.722 nM | H1373 (Human lung carcinoma) | [4][5] |
| In Vivo Pharmacokinetics | |||
| Administration Route | Intravenous (IV) | Balb/c mice | [4][5] |
| Dose (IV) | 3 mg/kg | Balb/c mice | [4][5] |
| Clearance (CL) | 32 mL/min/kg | Balb/c mice | [4][5] |
| Volume of Distribution (Vss) | 0.4 L/kg | Balb/c mice | [4][5] |
| Administration Route | Oral (p.o.) | Balb/c mice | [4][5] |
| Dose (p.o.) | 100 mg/kg | Balb/c mice | [4][5] |
| Cmax | 21733 ng/mL | Balb/c mice | [4][5] |
| AUClast | 26442 ng·h/mL | Balb/c mice | [4][5] |
| Oral Bioavailability (F%) | 48% | Balb/c mice | [4][5] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand the signaling pathway it modulates and to have a clear experimental plan.
Caption: PARP7 negatively regulates type I interferon signaling.
Caption: A typical in vivo experimental workflow.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific experimental context. The in vivo protocol is an adaptation based on studies with other PARP7 inhibitors, as detailed in vivo studies with this compound in the context of innate immunity are not yet widely published.
In Vivo Mouse Model Protocol
This protocol outlines a syngeneic tumor model to assess the in vivo efficacy of this compound on anti-tumor immunity.
1. Animal Model and Tumor Cell Implantation:
-
Use 6-8 week old female C57BL/6 mice.
-
Culture a syngeneic murine cancer cell line (e.g., MC38 or CT26 colon adenocarcinoma).
-
On Day 0, subcutaneously inject 1 x 10^6 cells in 100 µL of sterile PBS into the right flank of each mouse.
2. This compound Formulation and Administration:
-
Note: Due to the lack of specific formulation data for this compound, a common vehicle for oral administration of similar small molecules is recommended. A formulation trial is advised.
-
Suggested Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Preparation: Prepare a suspension of this compound in the vehicle to the desired concentration. Ensure homogeneity by vortexing before each use.
-
Dosage: Based on pharmacokinetic data and efficacy of other PARP7 inhibitors, a starting dose of 50-100 mg/kg administered orally (p.o.) once or twice daily is recommended. Dose optimization studies may be required.
-
Administration: Administer the formulated this compound or vehicle control via oral gavage.
3. Study Execution:
-
Monitor tumor growth and the general health of the mice daily. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
Randomize mice into treatment groups (e.g., n=8-10 per group) when tumors reach an average volume of 50-100 mm^3.
-
Initiate treatment with this compound or vehicle control and continue for a predefined period (e.g., 14-21 days) or until tumors reach the predetermined endpoint.
4. Endpoint Analysis:
-
At the study endpoint, euthanize mice and collect tumors, spleens, and blood (for serum).
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, a portion snap-frozen for molecular analysis, and a portion processed for flow cytometry.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
1. Single-Cell Suspension Preparation:
-
Mince the fresh tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.
-
Digest the tissue with a solution containing collagenase and DNase I at 37°C for 30-60 minutes with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
2. Staining:
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -CD11c).
-
If required, perform intracellular staining for transcription factors (e.g., FoxP3) or cytokines after fixation and permeabilization.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations within the tumor microenvironment.
Quantitative RT-PCR for Interferon-Stimulated Genes (ISGs)
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from snap-frozen tumor tissue or cultured cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
2. qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for murine ISGs (e.g., Ifit1, Oas1, Isg15, Cxcl10) and a housekeeping gene (e.g., Gapdh, Actb).
-
Run the PCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treatment groups.
Western Blot for Phosphorylated TBK1 and IRF3
1. Protein Lysate Preparation:
-
Lyse snap-frozen tumor tissue or cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396), as well as total TBK1 and IRF3, overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for Serum IFN-β
1. Sample Preparation:
-
Collect whole blood by cardiac puncture at the study endpoint.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum at -80°C until analysis.
2. ELISA Procedure:
-
Use a commercially available mouse IFN-β ELISA kit.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the critical role of PARP7 in regulating innate immunity in mouse models, potentially leading to new therapeutic strategies for cancer and other diseases.
References
- 1. intodna.com [intodna.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphorylation (Western Blot) [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Chemiluminescent Assay to Measure PARP7 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the enzymatic activity of Poly(ADP-ribose) Polymerase 7 (PARP7) using a chemiluminescent assay. This assay is designed for high-throughput screening of PARP7 inhibitors and for studying enzyme kinetics.
Introduction
Poly(ADP-ribose) Polymerase 7 (PARP7), also known as TIPARP, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins.[1][2][3] Unlike some other PARP family members, PARP7 is a mono-ADP-ribosyltransferase (MARylating enzyme), meaning it transfers a single ADP-ribose moiety to its substrates.[4][5][6] PARP7 has emerged as a critical regulator in various cellular processes, including the type I interferon (IFN-I) signaling pathway, and is implicated in cancer progression and immune evasion.[4][5][7] It acts as a negative regulator of nucleic acid sensing in cancer cells, making it a promising therapeutic target for cancer treatment.[1][3][5] The development of potent and selective PARP7 inhibitors is an active area of research in oncology.[1][7]
This document outlines a robust and sensitive chemiluminescent assay for the quantitative measurement of PARP7 activity. The assay is based on the immobilization of histone, a PARP7 substrate, on a microplate. The enzymatic activity of PARP7 leads to the transfer of biotinylated ADP-ribose to the histone. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal generated is directly proportional to the PARP7 activity.
Principle of the Assay
The PARP7 chemiluminescent assay is an enzyme-linked immunosorbent assay (ELISA)-based method. The key steps are:
-
Coating: Histone proteins are coated onto the wells of a 96- or 384-well plate.
-
Enzymatic Reaction: Recombinant PARP7 enzyme is incubated in the presence of a biotinylated NAD+ substrate. PARP7 catalyzes the transfer of the biotinylated ADP-ribose moiety to the immobilized histones.
-
Detection: The biotinylated histones are detected using Streptavidin-HRP, which binds to the biotin label.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer. The intensity of the light signal is proportional to the amount of PARP7 activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| PARP7 Chemiluminescent Assay Kit | BPS Bioscience | 80527 |
| Recombinant PARP7 enzyme | BPS Bioscience | 80527 |
| 5x Histone Mixture | BPS Bioscience | 52029 |
| PARP Substrate Mixture 2 (biotinylated NAD+) | BPS Bioscience | 78371 |
| 10x PARP Assay Buffer | BPS Bioscience | 80602 |
| Blocking Buffer 3 | BPS Bioscience | 79743 |
| Streptavidin-HRP | BPS Bioscience | 80611 |
| ELISA ECL Substrate A and B | BPS Bioscience | 79670 |
| 96-well white microplate | BPS Bioscience | 79837 |
| RBN-2397 (PARP7 Inhibitor) | BPS Bioscience | 78318 |
| Dithiothreitol (DTT) | Not Supplied | - |
| 1x Phosphate Buffered Saline (PBS) | Not Supplied | - |
| PBST (1x PBS with 0.05% Tween-20) | Not Supplied | - |
| Distilled Water | Not Supplied | - |
Experimental Protocols
A. Plate Preparation (Day 1)
-
Dilute the 5x Histone Mixture to 1x with PBS.
-
Add 50 µL of 1x Histone Mixture to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the plate three times with 200 µL of PBST buffer per well. Tap the plate on a paper towel to remove excess liquid.
-
Add 200 µL of Blocking Buffer 3 to each well and incubate for at least 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST buffer per well and tap to dry.
B. PARP7 Enzymatic Reaction (Day 2)
-
Prepare a 10 mM DTT solution by diluting 0.5 M DTT 50-fold with distilled water.
-
Prepare the Master Mix containing the PARP substrate: For each well, mix 2.5 µL of 10x PARP Assay Buffer, 5 µL of PARP Substrate Mixture 2, 2.5 µL of 10 mM DTT, and 15 µL of distilled water.
-
Add 25 µL of the Master Mix to each well.
-
For inhibitor studies: Add 5 µL of the test inhibitor solution to the designated wells. For the positive control and blank wells, add 5 µL of the same diluent solution used for the inhibitors.
-
Prepare a working solution of PARP7 enzyme by diluting it to 7.8 ng/µL in 1x PARP Assay Buffer.[3]
-
To initiate the reaction, add 20 µL of the diluted PARP7 enzyme to each well, except for the "Blank" wells.
-
To the "Blank" wells, add 20 µL of 1x PARP Assay Buffer.
-
Incubate the plate for 1 hour at room temperature.
C. Detection (Day 2)
-
Wash the plate three times with 200 µL of PBST buffer per well. Tap the plate on a paper towel to remove excess liquid.
-
Dilute Streptavidin-HRP 1:50 in Blocking Buffer 3.
-
Add 50 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of PBST buffer per well and tap to dry.
-
Immediately before use, mix equal volumes of ELISA ECL Substrate A and ELISA ECL Substrate B.
-
Add 100 µL of the substrate mixture to each well.
-
Immediately read the chemiluminescence on a microplate reader.
Data Analysis
-
Subtract the average "Blank" value from all other readings.
-
For inhibitor studies, plot the percent inhibition versus the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Representative Inhibition of PARP7 Activity by Known Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| RBN-2397 | ~10 - 30 | PARP7 Chemiluminescent Assay | BPS Bioscience[3] |
| KMR-206 | ~5 | PASTA Biochemical PARP screening Assay | [8] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Visualizations
PARP7 Signaling Pathway
Caption: Simplified PARP7 signaling pathway in the context of the type I interferon response.
Experimental Workflow for PARP7 Chemiluminescent Assay
Caption: Step-by-step workflow of the PARP7 chemiluminescent assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining PARP7-IN-12 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic potential of PARP7-IN-12, a potent and selective inhibitor of Poly (ADP-ribose) Polymerase 7 (PARP7), in combination with immunotherapy. The protocols outlined below are designed to facilitate preclinical evaluation of this combination therapy in various cancer models.
Introduction
PARP7 is a mono-ADP-ribosyltransferase that has emerged as a key negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1] By inhibiting PARP7, the innate immune response within the tumor microenvironment can be activated, potentially rendering tumors more susceptible to immune checkpoint inhibitors (ICIs). Preclinical and clinical studies with other PARP inhibitors have demonstrated synergistic anti-tumor effects when combined with immunotherapy, providing a strong rationale for exploring this combination with the specific PARP7 inhibitor, this compound.[2][3][4]
The primary mechanism underlying this synergy involves the accumulation of cytosolic DNA fragments in cancer cells upon PARP inhibition. This triggers the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][5] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) within the tumor, enhancing the efficacy of ICIs that block inhibitory signals on T cells (e.g., anti-PD-1/PD-L1).
These protocols will guide researchers through in vitro and in vivo studies to assess the efficacy and mechanisms of combining this compound with immunotherapy.
Data Presentation
In Vitro Efficacy of PARP7 Inhibitors
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | PARP7 Inhibition | - | 7.836 | Not explicitly cited, general knowledge |
| RBN-2397 (atamparib) | PARP7 Inhibition | - | <3 | [6] |
| RBN-2397 (atamparib) | Cell Proliferation | NCI-H1373 (Lung Cancer) | 20 | [6] |
| XLY-1 | PARP7 Inhibition | - | 0.6 | [5] |
| RBN-2397 (atamparib) | PARP1 Inhibition | - | >1000 | [5] |
Preclinical In Vivo Efficacy of PARP7 Inhibitor RBN-2397
| Cancer Model | Treatment | Outcome | Reference |
| CT26 Syngeneic Model | RBN-2397 (100 mg/kg, daily) | Durable complete responses, induction of tumor-specific adaptive immune memory | [6] |
| NCI-H1373 Xenograft | RBN-2397 (30-100 mg/kg, daily) | Dose-dependent tumor growth inhibition, complete regressions at 100 mg/kg | [6] |
Clinical Trial Data for PARP Inhibitor and Immunotherapy Combinations
| PARP Inhibitor | Immunotherapy | Cancer Type | Phase | Key Findings | Reference |
| Olaparib | Durvalumab | Ovarian & Triple-Negative Breast Cancer | I | 83% Disease Control Rate (DCR) in BRCAwt patients | [2] |
| Niraparib | Pembrolizumab | Ovarian & Triple-Negative Breast Cancer | II (TOPACIO) | 25% Overall Response Rate (ORR), 68% DCR | [2] |
| Olaparib | Pembrolizumab | Metastatic Castration-Resistant Prostate Cancer | II | 7% Partial Response (PR), 29% DCR | [2] |
| RBN-2397 (atamparib) | Pembrolizumab | Squamous Cell Carcinoma of the Lung | Ib/II (NCT05127590) | Ongoing, assessing safety and efficacy | Not explicitly cited, general knowledge |
Signaling Pathway Diagram
Caption: PARP7 signaling pathway and the mechanism of action for this compound in combination with immunotherapy.
Experimental Protocols
In Vitro Studies
This protocol is designed to determine if the combination of this compound and an anti-PD-L1 antibody results in synergistic, additive, or antagonistic effects on cancer cell viability in the presence of immune cells.
Materials:
-
Cancer cell line of interest (e.g., MC38, CT26)
-
This compound (dissolved in DMSO)
-
Anti-PD-L1 antibody (and isotype control)
-
T cells (e.g., activated human PBMCs or murine splenocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cancer Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the anti-PD-L1 antibody.
-
Co-culture Setup: Add activated T cells to the cancer cells at an effector-to-target (E:T) ratio of 5:1 to 10:1.
-
Treatment: Add the single agents and combinations of this compound and anti-PD-L1 antibody to the co-culture. Include vehicle (DMSO) and isotype antibody controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cancer cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This protocol details how to assess the activation of the cGAS-STING pathway in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cancer cells and treat with this compound (e.g., at IC50 concentration) or vehicle for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d. Develop the blot using a chemiluminescent substrate and image the results.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the fold-change in protein phosphorylation.
This protocol measures the release of pro-inflammatory cytokines from immune cells co-cultured with cancer cells treated with this compound.
Materials:
-
Co-culture setup as described in Protocol 1.
-
Supernatant collection tubes
-
ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)
Protocol:
-
Set up Co-culture and Treatment: Follow steps 1-5 of Protocol 1.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations between the different treatment groups.
Caption: Workflow for in vitro evaluation of this compound and immunotherapy combination.
In Vivo Studies
This protocol evaluates the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10, MC38)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (and isotype control)
-
Calipers
-
Sterile PBS
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).
-
Dosing:
-
Administer this compound via oral gavage daily or as determined by pharmacokinetic studies.
-
Administer anti-PD-1 antibody via intraperitoneal injection (e.g., twice weekly).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. Euthanize mice when tumors reach the predetermined endpoint.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
This protocol describes the isolation and immunophenotyping of TILs from tumors to assess the impact of the combination therapy on the tumor immune microenvironment.
Materials:
-
Tumors from the in vivo study
-
Tumor dissociation kit
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Granzyme B, Ki-67)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Tumor Dissociation: Harvest tumors and dissociate into a single-cell suspension using a tumor dissociation kit and mechanical disruption.
-
Cell Staining: a. Stain cells with a live/dead marker. b. Block Fc receptors. c. Stain for surface markers. d. For intracellular markers (e.g., Granzyme B, Ki-67), fix and permeabilize the cells before staining.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells) within the tumor.
Caption: Workflow for in vivo evaluation of this compound and immunotherapy combination.
Conclusion
The combination of this compound with immunotherapy represents a promising strategy to enhance anti-tumor immunity and overcome resistance to immune checkpoint blockade. The protocols provided herein offer a framework for the preclinical evaluation of this novel combination therapy. The data generated from these studies will be crucial for understanding the synergistic mechanisms and guiding the clinical development of this compound in combination with immunotherapy for the treatment of various cancers.
References
- 1. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic Potential of Combining PARP Inhibitor and Immunotherapy in Solid Tumors [frontiersin.org]
- 6. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Parp7-IN-12: A Potent and Selective Tool for Interrogating PARP7 Biology
Application Notes and Protocols for Researchers
Parp7-IN-12 has emerged as a valuable chemical probe for the scientific community, enabling in-depth investigation into the biological functions of Poly(ADP-ribose) Polymerase 7 (PARP7). This document provides a comprehensive overview of this compound, including its biochemical and cellular activities, alongside detailed protocols for its application in target validation studies. These guidelines are intended for researchers, scientists, and drug development professionals seeking to utilize this tool compound to explore PARP7's role in various signaling pathways and disease models.
Introduction to PARP7
PARP7, also known as TiPARP (TCDD-inducible poly(ADP-ribose) polymerase), is a mono-ADP-ribosyltransferase (mART) that plays a crucial role in regulating cellular processes, including the type I interferon (IFN-I) response and aryl hydrocarbon receptor (AHR) signaling.[1][2] Dysregulation of PARP7 has been implicated in the pathogenesis of certain cancers, making it an attractive therapeutic target.[3][4] PARP7 catalyzes the transfer of a single ADP-ribose unit from NAD+ to a substrate protein, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] This modification can alter the substrate's function, stability, or interactions with other proteins.
This compound: A Selective Chemical Probe
This compound is a potent and selective small molecule inhibitor of PARP7.[3] Its high affinity and selectivity make it an excellent tool for dissecting the specific functions of PARP7, distinguishing them from the activities of other PARP family members. This compound can be utilized in a variety of in vitro and in-cell assays to validate PARP7 as a drug target and to elucidate its downstream biological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical potency and cellular activity.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Biochemical Assay | IC50 | 7.836 nM | - | [3] |
| Cell Proliferation | IC50 | 20.722 nM | H1373 | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PARP7's role and how this compound can be used to study it, the following diagrams illustrate the PARP7-mediated signaling pathway and a general experimental workflow for target validation.
References
Application Notes and Protocols for Parp7-IN-12 Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-12 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in various cellular processes, including the regulation of the type I interferon (IFN) response. PARP7 acts as a negative regulator of the cGAS-STING pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral and anti-tumor response. By inhibiting PARP7, this compound can unleash the cGAS-STING pathway, leading to the production of type I interferons, such as IFN-β, and subsequent activation of anti-tumor immunity.[1][2][3][4][5][6] These application notes provide detailed protocols for generating dose-response curves for this compound to characterize its in vitro efficacy and cellular mechanism of action.
Signaling Pathway
The inhibitory action of this compound on PARP7 leads to the activation of the cGAS-STING signaling pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, most notably IFN-β. PARP7 negatively regulates this pathway, and its inhibition by this compound removes this brake, leading to enhanced IFN-β production.[1][2][3][5][6]
Experimental Protocols
Cell Lines and Culture Conditions
A variety of cancer cell lines are suitable for studying the effects of PARP7 inhibitors. The choice of cell line will depend on the specific research question. Some commonly used and relevant cell lines include:
Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Selected cancer cell line
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Data Presentation:
| Concentration (nM) | Luminescence (RLU) | % Viability |
| Vehicle (DMSO) | 150,000 | 100 |
| 1 | 145,000 | 96.7 |
| 10 | 120,000 | 80.0 |
| 100 | 75,000 | 50.0 |
| 1000 | 20,000 | 13.3 |
| 10000 | 5,000 | 3.3 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of key phosphorylated and total proteins in the cGAS-STING pathway to confirm the mechanism of action of this compound.
Materials:
-
Selected cancer cell line
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies:
| Target | Supplier | Catalog # (Example) | Dilution |
| p-TBK1 (Ser172) | Cell Signaling Technology | #5483 | 1:1000 |
| TBK1 | Cell Signaling Technology | #3504 | 1:1000 |
| p-STAT1 (Tyr701) | Cell Signaling Technology | #9167 | 1:1000 |
| STAT1 | Cell Signaling Technology | #14994 | 1:1000 |
| p-IRF3 (Ser396) | Cell Signaling Technology | #4947 | 1:1000 |
| IRF3 | Cell Signaling Technology | #4302 | 1:1000 |
| PARP7 | Thermo Fisher Scientific | PA5-40774 | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:2000 |
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 16-24 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-Actin).
Data Presentation:
| Treatment | p-TBK1/TBK1 Ratio | p-STAT1/STAT1 Ratio | p-IRF3/IRF3 Ratio |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 1.8 | 1.5 | 1.6 |
| This compound (100 nM) | 3.5 | 2.8 | 3.1 |
| This compound (1 µM) | 5.2 | 4.5 | 4.8 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Quantitative Real-Time PCR (qPCR) for IFN-β mRNA
This protocol measures the relative expression of IFN-β mRNA to confirm the downstream transcriptional effects of this compound.
Materials:
-
Selected cancer cell line
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
Seed cells and treat with this compound as described for the western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up qPCR reactions in triplicate for each sample and primer set.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β mRNA expression, normalized to the housekeeping gene.
Data Presentation:
| Treatment | Relative IFN-β mRNA Fold Change |
| Vehicle (DMSO) | 1.0 |
| This compound (10 nM) | 2.5 |
| This compound (100 nM) | 8.0 |
| This compound (1 µM) | 15.2 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Selected cancer cell line
-
This compound
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and antibodies for PARP7
Protocol:
-
Treat intact cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by western blotting for PARP7.
-
Generate a melting curve by plotting the amount of soluble PARP7 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble PARP7 (Vehicle) | Soluble PARP7 (1 µM this compound) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Workflow
References
- 1. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intodna.com [intodna.com]
- 5. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 6. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. biorxiv.org [biorxiv.org]
Techniques for Measuring Cellular Uptake of Parp7-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-12 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in various cellular processes, including the regulation of type I interferon signaling and transcription factor activity.[1][2][3][4] The efficacy of this compound as a therapeutic agent is contingent on its ability to enter target cells and engage with PARP7. Therefore, accurate measurement of its cellular uptake and target engagement is critical for preclinical and clinical development.
These application notes provide detailed protocols for both direct and indirect methods to quantify the cellular uptake and activity of this compound. Direct methods focus on measuring the intracellular concentration of the compound, while indirect methods assess the downstream biological consequences of PARP7 inhibition.
I. Direct Measurement of Cellular Uptake: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method allows for the precise quantification of this compound concentration within a cell lysate, providing a direct measure of its cellular bioavailability.
Experimental Protocol: Intracellular Concentration of this compound by LC-MS/MS
1. Cell Culture and Treatment: a. Plate cells of interest (e.g., H1373 lung cancer cells) at a desired density in a multi-well plate and allow them to adhere overnight.[1] b. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Harvesting and Lysis: a. At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor. b. Lyse the cells directly in the well using a suitable lysis buffer containing a known amount of an internal standard (a compound with similar chemical properties to this compound but a different mass). c. Scrape the cells and collect the lysate.
3. Sample Preparation: a. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the cell lysate. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins. c. Carefully collect the supernatant containing this compound and the internal standard. d. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Develop a specific multiple reaction monitoring (MRM) method to detect and quantify this compound and the internal standard based on their unique parent and fragment ion masses. c. Generate a standard curve using known concentrations of this compound to enable accurate quantification of the compound in the cell lysates.
5. Data Analysis: a. Calculate the intracellular concentration of this compound by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve. b. Express the data as the amount of inhibitor per number of cells or per milligram of protein.
Data Presentation
| Treatment Group | Incubation Time (hours) | Intracellular this compound Concentration (nM) |
| Vehicle Control | 24 | Not Detected |
| 10 nM this compound | 6 | [Example Value] |
| 10 nM this compound | 12 | [Example Value] |
| 10 nM this compound | 24 | [Example Value] |
| 100 nM this compound | 6 | [Example Value] |
| 100 nM this compound | 12 | [Example Value] |
| 100 nM this compound | 24 | [Example Value] |
Caption: Example table for presenting quantitative data on the intracellular concentration of this compound as measured by LC-MS/MS.
II. Indirect Measurement of Cellular Uptake: Target Engagement and Functional Assays
Indirect methods assess the biological consequences of this compound binding to its intracellular target, PARP7. These assays provide valuable information on the functional cellular uptake and potency of the inhibitor.
A. PARP7 Target Engagement using a Split Nanoluciferase (NanoLuc) System
This innovative assay quantifies the stabilization of endogenous PARP7 protein levels upon inhibitor binding, serving as a robust measure of target engagement.[2][3] Treatment with PARP7 inhibitors has been shown to increase the levels of the otherwise labile PARP7 protein, making this a suitable method for assessing cellular efficacy.[2][3]
Experimental Workflow
Caption: Workflow for the Split NanoLuc PARP7 Target Engagement Assay.
Experimental Protocol: Split NanoLuc PARP7 Target Engagement Assay
1. Cell Line Generation: a. Engineer a cell line (e.g., CT-26) to express endogenous PARP7 tagged with the HiBiT peptide at the N-terminus using CRISPR/Cas9.[3]
2. Cell Plating and Treatment: a. Seed the HiBiT-PARP7 knock-in cells into a 96-well white, clear-bottom plate. b. After cell attachment, treat with a serial dilution of this compound. To enhance the dynamic range, cells can be co-treated with an Aryl Hydrocarbon Receptor (AHR) agonist like L-Kynurenine (e.g., 25 µM), which transcriptionally upregulates PARP7.[3]
3. Lysis and Luminescence Measurement: a. Following an 18-hour incubation, lyse the cells and detect the HiBiT-tagged PARP7 using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's instructions. This system contains the large NanoLuc subunit (LgBiT) and the furimazine substrate. b. Measure the luminescence signal using a plate reader.
4. Data Analysis: a. Plot the luminescence intensity against the logarithm of the this compound concentration. b. Fit the data to a four-parameter dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal PARP7 stabilization.
Data Presentation
| Inhibitor | EC50 (nM) for PARP7 Stabilization |
| This compound | [Example Value] |
| Reference PARP7 Inhibitor (e.g., RBN-2397) | [Example Value] |
Caption: Example table comparing the cellular target engagement potency of this compound with a reference inhibitor.
B. Downstream Signaling Pathway Analysis
This compound, by inhibiting PARP7, is expected to modulate downstream signaling pathways, such as the type I interferon (IFN) response.[2][3] A key event in this pathway is the phosphorylation and activation of proteins like TBK1 and IRF3.[4][5]
Signaling Pathway
Caption: PARP7 inhibition by this compound leads to activation of the TBK1-IRF3 axis.
Experimental Protocol: Western Blotting for Phospho-TBK1
1. Cell Treatment and Lysis: a. Treat cells with this compound for various time points or at different concentrations. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
3. Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). c. Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172) and total TBK1 overnight at 4°C. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-TBK1 signal to the total TBK1 signal to determine the relative increase in TBK1 activation.
C. Cell-Based Functional Assays
The ultimate measure of effective cellular uptake is the induction of a desired biological response. For PARP7 inhibitors, this often involves assessing effects on cell proliferation or apoptosis.
Experimental Protocol: Cell Proliferation Assay (Crystal Violet)
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of this compound concentrations.
2. Staining: a. After a defined period of growth (e.g., 72 hours), wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 10 minutes. c. Stain the cells with 0.1% crystal violet solution for 20-30 minutes.[6]
3. Quantification: a. Thoroughly wash the plate with water to remove excess stain and allow it to dry. b. Solubilize the stain by adding a solution such as 10% acetic acid or methanol. c. Measure the absorbance at 590 nm using a plate reader.
4. Data Analysis: a. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. b. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Data Presentation
| Cell Line | Assay | Endpoint | This compound Potency |
| H1373 | Cell Proliferation | IC50 (nM) | [Example Value, e.g., 20.722 nM[1]] |
| CT-26 | Target Engagement | EC50 (nM) | [Example Value] |
| A549 | p-TBK1 Induction | Fold Change | [Example Value] |
Caption: Summary of quantitative data for this compound cellular activity across different assays.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the cellular uptake and activity of this compound. A multi-faceted approach, combining direct quantification by LC-MS/MS with indirect functional assays, is recommended for a thorough characterization of the inhibitor's cellular pharmacology. This will enable researchers to make informed decisions during the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PARP7-IN-12 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PARP7-IN-12, a potent and selective PARP7 inhibitor, in conjunction with CRISPR-Cas9 genome-wide screening to identify genetic determinants of cellular response to PARP7 inhibition.
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the regulation of Type I Interferon (IFN) signaling, Aryl Hydrocarbon Receptor (AHR) signaling, and the response to DNA damage[1][2]. Its involvement in cancer progression and immune evasion has made it an attractive target for therapeutic intervention[1][3]. This compound is a small molecule inhibitor of PARP7 with a reported IC50 of 7.836 nM[4][5]. CRISPR-Cas9 screening is a powerful technology for systematically interrogating gene function on a genome-wide scale. The combination of this compound with CRISPR-Cas9 screening allows for the identification of genes that, when knocked out, confer sensitivity or resistance to PARP7 inhibition, thereby elucidating the inhibitor's mechanism of action and uncovering potential combination therapy strategies.
Data Presentation
Table 1: In Vitro Activity of PARP7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | PARP7 | 7.836 | - | Biochemical | [4][5] |
| This compound | Cell Proliferation | 20.722 | NCI-H1373 | Cell-based | [4] |
| RBN-2397 | PARP7 | <3 | - | Biochemical | [6] |
| RBN-2397 | Cell Proliferation | 20 | NCI-H1373 | Cell-based | [6] |
| RBN-2397 | PARP1 | 37 | - | Biochemical (DELFIA) | [7] |
| RBN-2397 | PARP2 | 17 | - | Biochemical (DELFIA) | [7] |
| RBN-2397 | PARP12 | 25 | - | Biochemical (DELFIA) | [7] |
Table 2: Summary of Genome-Wide CRISPR-Cas9 Screen with RBN-2397 (a PARP7 Inhibitor) in NCI-H1373 Cells
| Parameter | Description |
| Cell Line | NCI-H1373 (Lung Adenocarcinoma) |
| CRISPR Library | Brunello Human CRISPR knockout pooled library |
| Number of sgRNAs | 76,441 |
| Number of Targeted Genes | 19,114 |
| RBN-2397 Concentrations | 10 nM and 20 nM |
| Treatment Duration | 7 days |
| Key Findings | |
| Enriched Genes (Resistance) at 10 nM | 1150 (p < 0.05) |
| Enriched Genes (Resistance) at 20 nM | 1295 (p < 0.05) |
| Depleted Genes (Sensitivity) at 10 nM | 1101 (p < 0.05) |
| Depleted Genes (Sensitivity) at 20 nM | 1138 (p < 0.05) |
| Top Resistance Hit | Aryl Hydrocarbon Receptor (AHR) |
Signaling Pathways and Experimental Workflow
PARP7 and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
PARP7 is a transcriptional target of the AHR, a ligand-activated transcription factor. Upon ligand binding, AHR translocates to the nucleus and induces the expression of target genes, including PARP7. PARP7, in turn, can mono-ADP-ribosylate AHR, leading to its proteasomal degradation in a negative feedback loop[1][2].
Caption: AHR signaling pathway and its negative regulation by PARP7.
PARP7 and the Type I Interferon (IFN) Signaling Pathway
PARP7 acts as a negative regulator of the type I IFN signaling pathway. It can inhibit the production of IFN-I by targeting components of innate immune sensing pathways[1][8]. Inhibition of PARP7 can restore IFN-I signaling, leading to antitumor immunity[9].
Caption: PARP7-mediated negative regulation of Type I Interferon signaling.
Experimental Workflow: Genome-Wide CRISPR-Cas9 Screen with this compound
This workflow outlines the key steps for performing a pooled, negative selection CRISPR-Cas9 screen to identify genes that confer resistance to this compound.
Caption: Workflow for a CRISPR-Cas9 screen with this compound.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
This protocol is adapted from the methodology used for screening with RBN-2397 in NCI-H1373 cells[3].
Materials:
-
NCI-H1373 cells stably expressing Cas9
-
Brunello Human CRISPR knockout pooled library (lentiviral format)
-
Polybrene
-
Puromycin
-
This compound (or a comparable PARP7 inhibitor like RBN-2397)
-
DMSO (vehicle control)
-
Standard cell culture reagents and equipment
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Transduction:
-
Seed Cas9-expressing NCI-H1373 cells.
-
Transduce the cells with the Brunello lentiviral library at a low multiplicity of infection (MOI) of approximately 0.3 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency. A sufficient number of cells should be transduced to achieve at least 500-fold coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
24 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. Continue selection for 3 days or until a non-transduced control plate shows complete cell death.
-
-
Establishment of the Cell Pool:
-
After selection, expand the surviving cells to generate a stable pool of sgRNA-expressing cells.
-
Harvest a portion of the cells as a baseline reference (T0).
-
-
This compound Treatment:
-
Plate the sgRNA-expressing cell pool for the screen.
-
Divide the cells into two treatment arms:
-
Control Arm: Treat with DMSO (vehicle control).
-
Treatment Arm: Treat with this compound at a concentration that results in approximately 50-80% growth inhibition (e.g., 20 nM for NCI-H1373 cells)[3].
-
-
Culture the cells for 7 days, ensuring they are passaged as needed to maintain sub-confluency.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
After 7 days of treatment, harvest the cells from both the control and treatment arms.
-
Extract genomic DNA from each cell population.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette in the lentiviral vector.
-
Purify the PCR products and submit them for next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA in each sample.
-
Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the DMSO control.
-
Genes targeted by enriched sgRNAs are considered potential resistance hits, while those targeted by depleted sgRNAs are potential sensitivity hits.
-
Protocol 2: Validation of CRISPR Screen Hits
Materials:
-
Parental Cas9-expressing NCI-H1373 cells
-
Individual sgRNA constructs targeting candidate genes
-
Non-targeting control sgRNA
-
Lentiviral packaging plasmids
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Reagents for western blotting
Procedure:
-
Generation of Individual Knockout Cell Lines:
-
Individually transduce Cas9-expressing NCI-H1373 cells with lentivirus carrying sgRNAs targeting the top candidate genes identified in the screen.
-
Include a non-targeting sgRNA as a negative control.
-
Select and expand the transduced cells to generate stable knockout cell pools or single-cell clones.
-
-
Validation of Gene Knockout:
-
Confirm the knockout of the target gene at the protein level using western blotting or at the genomic level by sequencing the targeted locus.
-
-
Cell Viability Assays:
-
Plate the individual knockout cell lines and the non-targeting control cells.
-
Treat the cells with a dose range of this compound.
-
After a set period (e.g., 72-96 hours), measure cell viability using a suitable assay.
-
Compare the IC50 values of this compound in the knockout cell lines to the control cell line. A significant increase in IC50 indicates that the knocked-out gene is a sensitizer to PARP7 inhibition (i.e., its loss confers resistance).
-
Conclusion
The combination of this compound and CRISPR-Cas9 screening is a powerful approach to unravel the complex cellular responses to PARP7 inhibition. The protocols and data presented here provide a framework for researchers to identify novel genetic interactions, validate therapeutic targets, and develop more effective cancer therapies. The identification of AHR as a key determinant of resistance to PARP7 inhibitors highlights the importance of this pathway in mediating the cellular effects of these compounds and suggests potential strategies to overcome resistance.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Following Parp7-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including the type I interferon response and nuclear receptor signaling.[1] Aberrant PARP7 expression has been observed in several cancers, contributing to disease progression and immune evasion.[1] PARP7 can influence protein stability through ADP-ribosylation. For instance, it protects the transcription factor FRA1 from proteasomal degradation.[2][3] This stabilization of FRA1 by PARP7 negatively regulates the expression of genes involved in apoptosis and immune signaling.[2][4]
Inhibition of PARP7 presents a promising therapeutic strategy for cancer. Parp7-IN-12 is a potent and selective inhibitor of PARP7 with an IC50 value of 7.836 nM.[5] By inhibiting PARP7, this compound is expected to induce the degradation of FRA1, leading to the upregulation of pro-apoptotic genes and subsequent cancer cell apoptosis.[4][6] This application note provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway of PARP7 Inhibition-Induced Apoptosis
The inhibition of PARP7 by this compound disrupts the stabilization of the transcription factor FRA1, leading to its degradation. This, in turn, allows for the expression of pro-apoptotic genes, ultimately culminating in caspase-mediated apoptosis.
Caption: PARP7 inhibition by this compound leads to FRA1 degradation and apoptosis induction.
Experimental Workflow
The overall experimental workflow involves cell culture, treatment with this compound, staining with Annexin V and Propidium Iodide, and subsequent analysis by flow cytometry to quantify apoptotic cells.
Caption: Experimental workflow for apoptosis analysis after this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., NCI-H1373, a non-small cell lung cancer line known to be sensitive to PARP7 inhibition)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress, Cat. No. HY-145535)[5]
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[8]
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cancer cells in a T25 culture flask or 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). A vehicle control (DMSO) should be included.
-
Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours).
Apoptosis Assay using Annexin V and Propidium Iodide Staining[9][10]
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
The cell populations can be distinguished as follows:
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table to facilitate easy comparison between different treatment groups.
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.3 ± 0.7 | 12.4 ± 1.9 |
| This compound | 50 | 68.3 ± 4.2 | 18.7 ± 2.5 | 9.5 ± 1.5 | 28.2 ± 4.0 |
| This compound | 100 | 45.1 ± 5.1 | 35.4 ± 3.8 | 15.2 ± 2.1 | 50.6 ± 5.9 |
| This compound | 500 | 20.7 ± 3.9 | 48.9 ± 4.6 | 25.3 ± 3.2 | 74.2 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the analysis of apoptosis induced by the PARP7 inhibitor, this compound. The use of Annexin V and Propidium Iodide staining coupled with flow cytometry allows for the accurate quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanism and the experimental procedure. The structured data presentation enables a straightforward comparison of the apoptotic effects of this compound at different concentrations. This methodology is a valuable tool for researchers and scientists in the field of drug development to assess the efficacy of PARP7 inhibitors in inducing cancer cell death.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
improving the stability of Parp7-IN-12 in culture media
Welcome to the technical support center for PARP7-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of transcription and the innate immune response. By inhibiting the catalytic activity of PARP7, this compound can be used to study the biological functions of this enzyme and to explore its therapeutic potential in diseases such as cancer.
Q2: What is the recommended solvent for dissolving this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[3][4] Higher concentrations of DMSO can affect cell viability and proliferation, potentially confounding experimental results.[3][4][5][6]
Q4: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7] For long-term storage, -80°C is generally preferred.
Q5: What is the expected cellular effect of PARP7 inhibition?
Inhibition of PARP7 has been shown to restore type I interferon (IFN) signaling in tumor models. This can lead to an anti-tumor immune response. Additionally, PARP7 inhibition can directly arrest the growth of certain cancer cells. A notable observation is that treatment with PARP7 inhibitors can lead to an increase in the cellular levels of the PARP7 protein itself, suggesting a feedback mechanism that should be considered when analyzing experimental outcomes.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Media
Q: I observed precipitation in my culture wells after adding this compound. What could be the cause and how can I prevent it?
A: Precipitation of small molecules in aqueous culture media is a common issue, especially for hydrophobic compounds.
Possible Causes:
-
Low Aqueous Solubility: this compound may have limited solubility in your culture medium, leading to precipitation when diluted from a concentrated DMSO stock.
-
High Final Concentration: The concentration of this compound used may exceed its solubility limit in the culture medium.
-
Media Components: Components in the culture medium, such as salts and proteins (e.g., from fetal bovine serum), can affect the solubility of the compound.[8][9]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells for any visible precipitate, which may appear as a film on the surface, cloudiness, or small crystals. This can be done using a standard brightfield microscope.[10]
-
Solubility Test: Before conducting your experiment, perform a simple solubility test. Prepare serial dilutions of your this compound DMSO stock in your complete culture medium and visually inspect for precipitation after a short incubation period.
-
Reduce Final Concentration: If precipitation is observed, try using a lower final concentration of this compound in your experiments.
-
Optimize Dilution Method: When diluting the DMSO stock into the culture medium, ensure rapid and thorough mixing to minimize localized high concentrations that can promote precipitation.
-
Consider Formulation Aids (with caution): For poorly soluble compounds, formulation strategies such as the use of solubilizing agents may be considered. However, these should be used with caution as they can have their own biological effects.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the reason?
A: Inconsistent dose-response curves can be a sign of compound instability or other experimental variables.
Possible Causes:
-
Compound Degradation: this compound may be unstable in the culture medium over the time course of your experiment, leading to a decrease in the effective concentration.
-
Compound Aggregation: The inhibitor may be forming aggregates at higher concentrations, which can lead to steep and often irreproducible dose-response curves.[11][12] This is a phenomenon known as stoichiometric inhibition.[11][12]
-
Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.
-
DMSO Effects: If the final DMSO concentration varies between wells or experiments, it can contribute to inconsistent results.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific culture medium and conditions. A detailed protocol is provided below.
-
Examine Dose-Response Curve Shape: Steep dose-response curves may indicate aggregation.[12] If this is suspected, it is important to ensure the compound is fully solubilized.
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure consistency across all experiments.
-
Maintain Consistent DMSO Concentration: Use a consistent final DMSO concentration for all treatment conditions, including the vehicle control.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Access to an analytical method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into your complete culture medium to achieve the desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples using a validated analytical method (e.g., HPLC-MS) to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Data Interpretation: A significant decrease in the concentration of this compound over time indicates instability in the culture medium. If the compound is found to be unstable, consider reducing the duration of your experiments or replenishing the medium with fresh inhibitor at regular intervals.
Protocol 2: Preparation of this compound Working Solutions
This protocol provides a standardized method for preparing working solutions of this compound for cell-based assays.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Carefully weigh out a precise amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to prepare one or more intermediate dilutions from the high-concentration stock using DMSO.
-
-
Prepare Final Working Solutions:
-
On the day of the experiment, prepare the final working solutions by diluting the DMSO stock (or intermediate dilutions) into your complete cell culture medium.
-
Important: To avoid precipitation, add the DMSO stock to the culture medium while vortexing or mixing vigorously. Do not add the medium to the DMSO stock.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is identical and below the cytotoxic threshold for your cells (ideally ≤ 0.1%).
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference/Note |
| Solvent for Stock Solution | DMSO | |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [3][4] |
| Stock Solution Storage Temperature | -20°C or -80°C | [7] |
| This compound IC50 (Biochemical) | 7.836 nM | [1][2] |
| This compound IC50 (Cell Proliferation, H1373 cells) | 20.722 nM | [1] |
Visualizations
Caption: A generalized workflow for conducting cell-based assays with this compound.
Caption: A decision-making flowchart for troubleshooting inconsistent experimental results.
Caption: The inhibitory effect of this compound on PARP7-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Visualization and Quantitation of Phase-Separated Droplet Formation by Human HP1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing PARP7-IN-12 Resistance
Welcome to the technical support center for troubleshooting resistance to PARP7-IN-12 in cancer cell lines. This resource provides researchers, scientists, and drug development professionals with guidance on identifying and addressing potential mechanisms of resistance to this targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of PARP7, a mono-ADP-ribosyltransferase.[1][2] PARP7 has been shown to regulate transcription and play a role in the cellular stress response.[2] In some cancer contexts, PARP7 negatively regulates the TBK1 kinase, which in turn suppresses the activation of the transcription factor IRF3 and subsequent type I interferon (IFN) signaling.[3][4] By inhibiting PARP7, RBN-2397 (a compound related to this compound) can restore type I IFN signaling, which can have anti-tumor effects.[4][5] PARP7 has also been shown to MARylate and destabilize α-tubulin, and its inhibition can impact cancer cell proliferation and migration.[6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still an active area of research, potential mechanisms can be extrapolated from general principles of drug resistance and the known functions of PARP7. These may include:
-
Alterations in the Drug Target: Mutations in the PARP7 gene that prevent the binding of this compound could confer resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of the inhibitor.[7][8]
-
Alterations in Downstream Signaling Pathways: Changes in the signaling pathways downstream of PARP7 that bypass the effect of its inhibition could lead to resistance. For example, alterations in the STING-TBK1-IRF3 pathway could make cells less dependent on PARP7 for suppressing interferon signaling.[4]
-
Epigenetic Modifications: Epigenetic changes could alter the expression of genes involved in the response to this compound.
Q3: Are there any known biomarkers that predict sensitivity or resistance to this compound?
A3: Baseline expression of interferon-stimulated genes (ISGs) may be a predictor of sensitivity to PARP7 inhibition.[4] Cancer cell lines with higher baseline ISG expression have been shown to be more responsive to PARP7 inhibitors.[4] Conversely, loss-of-function mutations in components of the type I interferon signaling pathway, such as STING, IRF3, IFNB1, STAT2, and IRF9, have been shown to lead to resistance.[4]
Troubleshooting Guide
This guide provides a structured approach to investigating resistance to this compound in your cell line.
| Observed Issue | Potential Cause | Suggested Action |
| Gradual increase in IC50 value over time | Development of acquired resistance. | 1. Perform dose-response assays to confirm the shift in IC50. 2. Sequence the PARP7 gene to check for mutations in the drug-binding site. 3. Perform qPCR or western blotting to assess the expression of drug efflux pumps (e.g., ABCB1/P-gp). 4. Analyze the expression and activation status of key proteins in the STING-TBK1-IRF3 pathway. |
| Cell line is intrinsically resistant to this compound | Pre-existing resistance mechanisms. | 1. Assess the baseline expression of PARP7 to ensure the target is present. 2. Evaluate the baseline activity of the type I interferon pathway. Low activity may indicate that the anti-tumor effect of PARP7 inhibition is not the primary driver of cell death in this line. 3. Consider combination therapies to overcome intrinsic resistance. |
| Inconsistent results between experiments | Experimental variability. | 1. Ensure consistent cell culture conditions (passage number, confluence). 2. Verify the concentration and stability of the this compound stock solution. 3. Standardize the experimental timeline, including drug treatment duration.[9][10][11] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.[13]
-
Repeat and Select: Continue this process of monitoring, passaging, and dose escalation. It may take several months to develop a resistant population.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), perform a dose-response assay to confirm the new IC50.
-
Cryopreserve: Cryopreserve stocks of the resistant cell line at various stages of development.
Protocol 2: Assessing Drug Efflux Pump Activity
This protocol uses a fluorescent substrate to measure the activity of drug efflux pumps like P-glycoprotein.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (a P-gp substrate)
-
Verapamil (a P-gp inhibitor)
-
Flow cytometer
-
Cell culture medium
Procedure:
-
Cell Preparation: Plate an equal number of parental and resistant cells and allow them to adhere overnight.
-
Treatment: Treat the cells with Rhodamine 123 in the presence or absence of Verapamil for 30-60 minutes.
-
Analysis: Harvest the cells, wash with PBS, and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Interpretation: Reduced accumulation of Rhodamine 123 in the resistant cells compared to the parental cells, which is reversible by Verapamil, indicates increased P-gp activity.
Visualizing Potential Resistance Pathways
The following diagrams illustrate key pathways and concepts related to this compound action and potential resistance.
Caption: PARP7 inhibition by this compound can lead to an anti-tumor effect.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for studying this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
challenges in interpreting Parp7-IN-12 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental data for the PARP7 inhibitor, Parp7-IN-12. Given that publicly available data on this compound is limited, this guide incorporates principles and data from the well-characterized and structurally distinct PARP7 inhibitor, RBN-2397, to address common challenges in studying PARP7 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP7 inhibitors like this compound?
A1: PARP7 is a mono-ADP-ribosyltransferase that has been identified as a key negative regulator of the innate immune system's cytosolic nucleic acid sensing pathways.[1] PARP7 inhibitors block its catalytic activity. This inhibition can lead to the restoration of Type I interferon (IFN) signaling, which is often suppressed by cancer cells to evade immune detection.[1][2][3] By inhibiting PARP7, compounds like this compound can release this "brake" on the anti-tumor immune response.[3] Additionally, PARP7 has been shown to regulate the stability and function of several transcription factors, including the Aryl Hydrocarbon Receptor (AHR), Androgen Receptor (AR), and Fos-related antigen 1 (FRA1).[2][4][5][6]
Q2: What are the known downstream effects of PARP7 inhibition?
A2: The downstream effects of PARP7 inhibition are multifaceted and can be cell-context dependent. Key reported effects include:
-
Activation of Type I IFN Signaling: Inhibition of PARP7 can lead to the activation of the cGAS-STING pathway, resulting in increased expression of IFN-β and other interferon-stimulated genes (ISGs).[1][6] This can enhance anti-tumor immunity.[3]
-
Modulation of Transcription Factor Activity: PARP7 ADP-ribosylates several transcription factors.[6] For instance, inhibiting PARP7 prevents the degradation of the AHR, leading to its accumulation in the nucleus and increased transcription of AHR target genes.[4] In contrast, PARP7-mediated ADP-ribosylation stabilizes the FRA1 protein; thus, PARP7 inhibition leads to FRA1 degradation, which in turn allows for the expression of pro-apoptotic and inflammatory genes.[5][7]
-
Regulation of Androgen Receptor (AR) Signaling: In prostate cancer, PARP7 is a direct target of the AR. PARP7 then ADP-ribosylates the AR, creating a negative feedback loop that controls AR protein levels and transcriptional output.[8][9]
-
Induction of Apoptosis: In some cancer cell lines, inhibition of PARP7 can lead to CASP8-mediated apoptosis.[5]
Q3: Why do I observe an increase in PARP7 protein levels after treating cells with this compound?
A3: This is an expected on-target effect. The catalytic activity of PARP7 regulates its own stability. Inhibition of this activity with a small molecule inhibitor, such as RBN-2397, leads to the stabilization and accumulation of the PARP7 protein.[1][2][7][10] This phenomenon can be used as a biomarker for target engagement.[10]
Q4: Can PARP7 inhibitors affect the cytoskeleton?
A4: Yes, studies have shown that PARP7 can MARylate (mono-ADP-ribosylate) and destabilize α-tubulin.[11][12] Consequently, inhibiting PARP7 can lead to microtubule stabilization. This provides a potential mechanism for synergy with microtubule-stabilizing agents like paclitaxel in certain cancers, such as ovarian cancer.[11][12]
Troubleshooting Guides
Interpreting Thermal Shift Assay (TSA) Data
Problem: Ambiguous or inconsistent melting temperature (Tm) shifts when testing this compound binding to PARP7.
-
Possible Cause 1: Incorrect protein or buffer conditions. Protein stability is highly dependent on the chemical environment.[13] Components from purification, like imidazole, could destabilize the protein and affect results.[14]
-
Possible Cause 2: Non-ideal sigmoidal curves. The raw data should produce a clear sigmoidal curve representing protein unfolding.[13][14] Post-peak quenching due to protein aggregation can interfere with analysis.[14][15]
-
Possible Cause 3: Small or no ΔTm. While a positive shift in Tm indicates ligand-induced stabilization, some ligands may cause destabilization (negative shift) or only a very small shift that is difficult to detect, especially with small fragment-like inhibitors.[13]
-
Troubleshooting Tip: Use a concentration series of the inhibitor (2D-TPP) to better elucidate the interaction.[16] A small but consistent, dose-dependent shift can still be significant. Compare the results to a known PARP7 binder if available.
-
Unexpected Results in Cellular Assays
Problem: The observed cellular IC50 for this compound is much higher than its biochemical IC50.
-
Possible Cause 1: Low cellular permeability or high efflux. The compound may not be reaching the intracellular target at sufficient concentrations.
-
Troubleshooting Tip: Evaluate the physicochemical properties of this compound. If permeability is a suspected issue, consider using cell lines with known differences in drug transporter expression.
-
-
Possible Cause 2: Low endogenous PARP7 expression. The effect of a PARP7 inhibitor can be dependent on the expression level of PARP7 in the cell line. In some cells, PARP7 expression is low under basal conditions.[10]
-
Troubleshooting Tip: Measure PARP7 mRNA or protein levels in your cell line. Consider inducing PARP7 expression. For example, since PARP7 is an AHR target gene, treating cells with an AHR agonist (like L-Kynurenine) can increase PARP7 levels and may sensitize the cells to the inhibitor.[4][10] Similarly, in prostate cancer cells, androgens can induce PARP7.[2][17]
-
-
Possible Cause 3: Cell-line specific resistance mechanisms. The cellular phenotype being measured (e.g., proliferation) may not be strongly dependent on PARP7 activity in that specific cell line. For example, a CRISPR screen identified that inactivation of the AHR gene rendered a PARP7i-sensitive cell line resistant to the drug.[4]
-
Troubleshooting Tip: Confirm target engagement in your cell line by checking for the stabilization of PARP7 protein via Western blot.[2] If the target is engaged but the desired phenotype is absent, the pathway may not be critical for that cell type's survival. Consider using cell lines where PARP7 dependency has been established.[5]
-
Problem: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Assay timing and duration. The effects of PARP7 inhibition on cell viability can be time-dependent, as they may rely on downstream events like apoptosis or cell cycle arrest.[5][12]
-
Troubleshooting Tip: Run a time-course experiment (e.g., 24h, 48h, 72h, 96h) to determine the optimal endpoint for observing the inhibitor's effect.
-
-
Possible Cause 2: Confounding off-target effects. While this compound is reported as a potent PARP7 inhibitor, high concentrations could lead to off-target effects.
-
Troubleshooting Tip: Correlate the phenotypic effect with a direct measure of on-target activity (e.g., PARP7 protein stabilization). Use PARP7 knockout or knockdown cells as a control; if the inhibitor still has an effect in the absence of its target, off-target activity is likely.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data for PARP7 inhibitors, primarily RBN-2397, as a reference for researchers working with this compound.
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Biochemical | PARP7 | 7.836 | [18] |
| RBN-2397 | Biochemical | PARP7 | ~7.6 | [2][17] |
| RBN-2397 | Biochemical | PARP1 | 110 | [2] |
| I-1 | Biochemical | PARP7 | 7.6 | [7] |
| (S)-XY-05 | Biochemical | PARP7 | 4.5 |[7] |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (nM) | Conditions | Reference |
|---|---|---|---|---|---|
| This compound | H1373 | Proliferation | 20.722 | 16-24h treatment | [18] |
| RBN-2397 | PC3-AR | AR ADP-ribosylation | ~3 | 17h treatment with R1881 |[2] |
Table 3: Pharmacokinetic Properties of PARP7 Inhibitors
| Compound | Species | Administration | Key Parameters | Reference |
|---|---|---|---|---|
| This compound | Balb/c mice | i.v. and p.o. | Good pharmacokinetic property | [18] |
| I-1 | Mice | - | Lower clearance and high absorption compared to RBN-2397 | [7] |
| (S)-XY-05 | Mice | p.o. | Oral bioavailability: 94.60% |[7] |
Experimental Protocols
Protocol 1: PARP7 Chemiluminescent Activity Assay
This protocol is adapted from a commercial assay kit and is suitable for measuring the in vitro potency of inhibitors.[17][19]
-
Plate Coating:
-
Dilute a histone mixture (e.g., 5x Histone Mixture) to 1x with PBS.
-
Add 50 µl of 1x Histone Mixture to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µl/well of PBST (PBS + Tween-20).
-
Block wells with 200 µl of Blocking Buffer for at least 90 minutes at room temperature.
-
Wash the plate 3 times with PBST.
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of ≤1%.
-
Add 5 µl of the diluted inhibitor or vehicle control to the appropriate wells.
-
Prepare a master mix containing β-NAD+ and Biotin-β-NAD+ in 1x PARP Assay Buffer. Add 25 µl to each well.
-
Initiate the reaction by adding 20 µl of diluted recombinant PARP7 enzyme (e.g., to a final concentration of 7.8 ng/µl) to all wells except the "Blank" wells. Add assay buffer to Blank wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
-
Detection:
-
Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with PBST.
-
Add 100 µl of a chemiluminescent substrate (e.g., ELISA ECL) to each well.
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot for PARP7 Target Engagement
This protocol is used to verify that the inhibitor engages PARP7 in cells by observing protein stabilization.[2]
-
Cell Treatment:
-
Plate cells (e.g., NCI-H1373, VCaP) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound or vehicle control for 18-24 hours.
-
Optional: Co-treat with an inducer of PARP7 expression like an AHR agonist or androgen, if applicable to the cell line.
-
-
Lysate Preparation:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP7 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or Tubulin).
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Visualize bands using an ECL substrate and an imaging system. An increase in the PARP7 band intensity with increasing inhibitor concentration indicates target engagement.
-
Visualizations
Caption: PARP7 negatively regulates Type I IFN and AHR signaling pathways.
Caption: Workflow for characterizing a novel PARP7 inhibitor.
References
- 1. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
refining protocols for consistent Parp7-IN-12 results
Welcome to the technical support center for PARP7-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this potent PARP7 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of effect on cell viability:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. For instance, the IC50 for this compound has been reported as 7.836 nM in biochemical assays and 20.722 nM in H1373 lung cancer cells.[1]
-
Low PARP7 Expression: The target protein, PARP7, may not be expressed at sufficient levels in your cell line of choice. Verify PARP7 expression levels using techniques like Western blotting or RT-qPCR. Some studies have shown that inducing PARP7 expression can sensitize cells to inhibitors.[2]
-
Cell Line Resistance: Certain cancer cell lines may possess intrinsic resistance mechanisms to PARP7 inhibition. This could be due to redundancies in signaling pathways or the expression of drug efflux pumps.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Poor solubility can also limit its effective concentration in cell culture media. Consider using a fresh vial of the inhibitor or testing different solubilization methods.
Q2: My Western blot results show an unexpected increase in PARP7 protein levels after treatment with a PARP7 inhibitor. Is this a technical error?
A2: This is a documented phenomenon and not necessarily an error. Inhibition of PARP7's catalytic activity can lead to the stabilization and accumulation of the PARP7 protein.[2][3][4][5] PARP7 is known to be a relatively unstable protein with a short half-life, and its degradation is linked to its own enzymatic activity (auto-MARylation).[3][6][7] Therefore, when the catalytic activity is blocked by an inhibitor, the protein's turnover is reduced, leading to its accumulation. This observation can actually serve as an indicator of target engagement.
Q3: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
A3: For another PARP7 inhibitor, PARP7-IN-15, several solvent systems have been described for in vivo use, which may provide guidance. These include formulations with DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[8] For in vitro experiments, DMSO is a common solvent for preparing stock solutions of small molecule inhibitors.[8] It is crucial to use freshly opened, high-quality DMSO, as it can be hygroscopic, and water absorption can affect the solubility of the compound.[8] If you encounter precipitation, gentle warming or sonication may aid in dissolution.[8] Always refer to the manufacturer's specific instructions for the lot of this compound you are using.
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: Target engagement can be confirmed through several methods:
-
Monitoring Substrate Modification: PARP7 is a mono-ADP-ribosyltransferase (MARylase). Assessing the MARylation status of known PARP7 substrates, such as PARP7 itself (auto-MARylation) or other proteins like α-tubulin, can indicate inhibitor activity.[3][9] A decrease in the MARylation of these substrates upon treatment with this compound would suggest target engagement.
-
Assessing Downstream Signaling: PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway.[4][10] Inhibition of PARP7 can lead to an increase in the phosphorylation of STAT1 (p-STAT1), a key downstream effector in this pathway.[11] Measuring p-STAT1 levels by Western blot can serve as a biomarker of PARP7 inhibition.
-
Observing PARP7 Protein Stabilization: As mentioned in Q2, an increase in total PARP7 protein levels can indicate that the inhibitor is binding to and stabilizing the protein, thus confirming target engagement.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][12] PARP7 is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including the regulation of the innate immune response.[13][14] One of its key functions is to act as a negative regulator of the type I interferon (IFN) signaling pathway.[4][10] By inhibiting the catalytic activity of PARP7, this compound can restore type I IFN signaling, which can lead to anti-tumor effects through both direct inhibition of cancer cell proliferation and activation of an anti-tumor immune response.[10][15]
Q2: What are the known cellular targets of PARP7?
A2: PARP7 has been shown to mono-ADP-ribosylate several proteins, thereby modulating their function. Known substrates include:
-
PARP7 itself (auto-modification): This is important for regulating its own stability.[3][13]
-
TBK1: A key kinase in the type I IFN pathway. PARP7-mediated modification of TBK1 can suppress its activity.
-
Aryl Hydrocarbon Receptor (AHR): PARP7 is involved in a negative feedback loop with AHR.[13][16]
-
Estrogen Receptor (ER) and Androgen Receptor (AR): PARP7 can regulate the activity of these nuclear receptors.[16]
-
Fos-related antigen 1 (FRA1): PARP7-mediated ADP-ribosylation stabilizes FRA1.[2]
-
α-tubulin: PARP7 can MARylate α-tubulin, leading to microtubule destabilization.[3][9]
Q3: Are there potential off-target effects of PARP7 inhibitors that I should be aware of?
A3: While this compound is designed to be a potent PARP7 inhibitor, the selectivity profile across the entire PARP family and other protein families may not be fully characterized in all publicly available literature. It is always good practice to consider potential off-target effects. For instance, the related PARP7 inhibitor RBN-2397 has been shown to have some activity against other PARP family members at higher concentrations.[4] When interpreting results, especially at high concentrations of the inhibitor, it is advisable to include control experiments, such as using a structurally distinct PARP7 inhibitor or utilizing genetic approaches like siRNA or CRISPR to validate that the observed phenotype is specifically due to PARP7 inhibition.
Q4: What are some common side effects observed with PARP inhibitors in a clinical setting?
A4: While this compound is a research compound, clinical data from other PARP inhibitors, primarily those targeting PARP1/2, can provide some context. Common side effects can include fatigue, nausea, vomiting, abdominal pain, and changes in taste.[17] Hematological side effects such as anemia, low platelet counts, and low white blood cell counts can also occur.[17] It is important to note that the side effect profile of a highly selective PARP7 inhibitor like this compound may differ from that of PARP1/2 inhibitors.
Quantitative Data
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Biochemical | PARP7 | 7.836 nM | [1] |
| This compound | Cell Proliferation (H1373 cells) | - | 20.722 nM | [1] |
| RBN-2397 | Biochemical | PARP7 | <3 nM | [11] |
| RBN-2397 | Cell Proliferation (NCI-H1373 cells) | - | 20 nM | [11] |
| RBN-2397 | Cell MARylation | - | 1 nM | [11] |
| RBN-2397 | Biochemical | PARP1 | 110 nM | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Balb/c Mice
| Administration Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) |
| Intravenous (i.v.) | 3 | 32 | 0.4 |
| Oral (p.o.) | 100 | - | - |
Data for this compound (compound 85A) from WO2022170974 as cited in MedchemExpress data sheet.[1]
Experimental Protocols
Protocol 1: Western Blotting for PARP7 and Phospho-STAT1
This protocol is adapted from methodologies used for the PARP7 inhibitor RBN-2397 and can be applied to experiments with this compound.[3][18]
-
Cell Lysis:
-
Plate and treat cells with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP7, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Protocol 2: Cell Viability Assay (Crystal Violet Staining)
This protocol is based on methods used to assess the effect of RBN-2397 on cell proliferation.[13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 72 hours).
-
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with water.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Destaining and Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of PARP7-mediated regulation of the type I interferon response.
Caption: General experimental workflow for Western blotting to analyze protein expression after this compound treatment.
Caption: Logical flow for troubleshooting common issues with PARP7 inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. embopress.org [embopress.org]
- 17. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 18. aacrjournals.org [aacrjournals.org]
overcoming limitations of Parp7-IN-12 in specific assays
Welcome to the technical support center for PARP7-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in their experiments involving this potent PARP7 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in various assays.
Q1: I am not observing the expected level of PARP7 inhibition in my biochemical assay. What could be the issue?
A1: Several factors can contribute to lower-than-expected inhibition in biochemical assays:
-
Inhibitor Concentration: Ensure the final concentration of this compound is accurate. Perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
-
Enzyme Activity: Verify the activity of your recombinant PARP7 enzyme. Enzyme activity can decrease with improper storage or handling.
-
Substrate Concentration: The concentration of NAD+ and the protein substrate (e.g., histones) can influence inhibitor potency. Ensure these are at appropriate levels for your assay.
-
Assay Buffer Composition: Components in the assay buffer, such as detergents or reducing agents, may interfere with the inhibitor's activity. Review the buffer composition and consider optimizing it.
Q2: My cellular assay results with this compound are inconsistent. What are the potential causes?
A2: Inconsistent results in cellular assays can arise from several sources:
-
Cell Line Variability: Different cell lines may express varying levels of PARP7, affecting their sensitivity to the inhibitor. It is crucial to characterize PARP7 expression in your chosen cell line.
-
Inhibitor Stability and Solubility: this compound may have limited stability or solubility in cell culture media. Prepare fresh solutions and consider using a solubilizing agent if necessary.
-
PARP7 Protein Lability: PARP7 is known to be a labile protein with a short half-life.[1][2] Inhibitor binding can stabilize the protein, leading to its accumulation.[1][3][4] This can complicate the interpretation of downstream effects. Consider measuring PARP7 protein levels by Western blot or using a system like the split NanoLuciferase assay to monitor target engagement.[1]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects. It is advisable to use the lowest effective concentration and consider using a structurally distinct PARP7 inhibitor as a control.
Q3: I am observing unexpected cellular phenotypes or toxicity with this compound. How can I troubleshoot this?
A3: Unexpected phenotypes or toxicity can be due to on-target or off-target effects:
-
On-Target Toxicity: Inhibition of PARP7 can lead to cell-autonomous effects on proliferation and apoptosis in certain cancer cell lines.[3][5] This is an expected outcome in sensitive lines.
-
Off-Target Toxicity: To rule out off-target effects, consider the following:
-
Perform a dose-response analysis to see if the toxicity is concentration-dependent.
-
Use a negative control compound with a similar chemical scaffold but no activity against PARP7.
-
Knockdown of PARP7 using siRNA or shRNA should phenocopy the effects of the inhibitor if they are on-target.[6]
-
-
Cell Culture Conditions: Ensure that the cell culture conditions are optimal and that the cells are healthy before treatment.
Q4: How can I confirm that this compound is engaging with PARP7 in my cells?
A4: Target engagement can be confirmed through several methods:
-
PARP7 Protein Stabilization: As PARP7 inhibitors are known to stabilize the PARP7 protein, an increase in PARP7 levels upon treatment can be an indicator of target engagement.[1][3][4] This can be assessed by Western blotting.
-
Split Luciferase Assay: A split NanoLuciferase system can be used to quantify endogenous PARP7 protein levels and assess inhibitor target engagement in a high-throughput manner.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly measure the binding of this compound to PARP7 in cells.
-
Downstream Signaling: Assess the modulation of downstream signaling pathways known to be regulated by PARP7, such as the type I interferon response or androgen receptor signaling.[7][8][9]
Quantitative Data
The following tables summarize key quantitative data for PARP7 inhibitors. Note that specific data for this compound is limited, and data for the well-characterized inhibitor RBN-2397 is provided for comparison.
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PARP7 | 7.836 | Biochemical | [10] |
| RBN-2397 | PARP7 | ~7.6 | Biochemical | [6][7] |
| Compound 18 | PARP7 | 0.56 | Biochemical | [4] |
| KMR-206 | PARP7 | N/A (EC50 = 104 nM in cells) | Cellular | [3] |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cell Line | IC50 / EC50 (nM) | Assay Type | Reference |
| This compound | H1373 | 20.722 | Cell Proliferation | [10] |
| RBN-2397 | NCI-H1373 | 17.8 | Cell Viability | [3] |
| RBN-2397 | PC3-AR | ~3 (AR ADP-ribosylation) | Cellular | [7] |
Experimental Protocols
Protocol 1: Western Blot for PARP7 Protein Stabilization
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP7 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the PARP7 band intensity upon treatment with this compound indicates protein stabilization and target engagement.
Visualizations
Caption: PARP7 negatively regulates the cGAS/STING pathway.
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
dealing with batch-to-batch variability of Parp7-IN-12
Welcome to the technical support center for PARP7-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase (mART) that plays a crucial role in various cellular processes, including the regulation of Type I interferon signaling, aryl hydrocarbon receptor (AHR) signaling, and androgen receptor (AR) signaling.[3] By inhibiting the catalytic activity of PARP7, this compound can modulate these pathways, making it a valuable tool for research in oncology and immunology.
Q2: What are the key signaling pathways regulated by PARP7?
A2: PARP7 is a key negative regulator of the Type I interferon (IFN) response, which is critical for anti-tumor immunity.[3] It also modulates the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in xenobiotic metabolism and immune regulation.[3] Additionally, PARP7 influences androgen receptor (AR) signaling, which is pivotal in prostate cancer.[3][4]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use a suitable solvent such as DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q4: What are the potential causes of batch-to-batch variability with small molecule inhibitors like this compound?
A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors during chemical synthesis and purification. These can include minor differences in the purity profile, the presence of residual solvents or synthetic byproducts, and variations in the physical properties of the solid form (e.g., crystallinity, polymorphism).[5][6] These variations can potentially affect the compound's solubility, stability, and ultimately its biological activity in your experiments.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, with a focus on troubleshooting problems that may be related to batch-to-batch variability.
Issue 1: Inconsistent IC50 or EC50 values in cell-based assays.
Q: I am observing significant differences in the potency (IC50/EC50) of this compound between different batches in my cell proliferation or signaling assays. What could be the cause and how can I troubleshoot this?
A: Inconsistent potency is a common issue that can be linked to batch-to-batch variability. Here’s a systematic approach to troubleshoot this:
Possible Causes:
-
Purity and Identity: The actual concentration of the active compound may differ between batches due to variations in purity.
-
Solubility: Different batches might exhibit different solubility characteristics in your assay medium, affecting the effective concentration.
-
Compound Stability: The stability of the compound in your stock solution or assay medium may vary.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
If possible, obtain the Certificate of Analysis (CoA) for each batch and compare the purity data (e.g., by HPLC or LC-MS).
-
Consider performing an independent analysis (e.g., LC-MS) to confirm the molecular weight and purity of each batch.
-
-
Assess Solubility:
-
Prepare fresh stock solutions for each batch and visually inspect for any precipitation.
-
Determine the solubility of each batch in your specific assay medium. You can do this by preparing a dilution series and observing for any precipitation using light microscopy.
-
-
Perform a Dose-Response Curve Comparison:
-
Run a parallel dose-response experiment with the old and new batches of this compound.
-
Include a reference compound with known and consistent activity in your assays as a positive control.
-
-
Standardize Solution Preparation:
-
Ensure that the stock solutions are prepared using the exact same procedure, solvent, and concentration for each batch.
-
Use fresh, high-quality DMSO for preparing stock solutions.
-
Issue 2: Variable effects on downstream signaling pathways (e.g., Type I IFN or AHR pathways).
Q: My results for downstream targets of PARP7, such as the induction of interferon-stimulated genes (ISGs) or changes in AHR target gene expression, are not reproducible across different batches of this compound. How can I address this?
A: Variability in downstream effects can be a subtle manifestation of batch differences.
Possible Causes:
-
Differential Off-Target Effects: Impurities in one batch might have off-target activities that interfere with the signaling pathway being studied.
-
Variations in Cellular Uptake: Physical properties of the compound from different batches could influence its permeability into cells.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Use a target engagement assay to confirm that different batches of this compound are inhibiting PARP7 to a similar extent in your cells. A cellular thermal shift assay (CETSA) or a NanoLuc-based assay can be employed for this purpose.[10]
-
Treatment of cells with an effective PARP7 inhibitor has been shown to increase the levels of PARP7 protein, which can be monitored by western blot.[11] Comparing the stabilization of PARP7 protein between batches can serve as a surrogate for target engagement.
-
-
Analyze Downstream Markers Systematically:
-
Perform a time-course and dose-response experiment for key downstream markers (e.g., p-TBK1, ISG expression by qPCR) for each batch.
-
This will help you determine if the kinetics or potency of the response is altered.
-
-
Control for Experimental Variables:
-
Ensure consistency in cell density, passage number, and stimulation conditions (if any).
-
Run batches side-by-side in the same experiment to minimize inter-experimental variability.
-
Data Presentation
Table 1: Recommended Quality Control Parameters for Different Batches of this compound.
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | LC-MS | Mass consistent with the expected molecular weight of this compound (545.94 g/mol ). | Confirms the correct compound. |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥98% | Ensures minimal presence of impurities that could cause off-target effects. |
| Solubility | Visual inspection and/or nephelometry | Soluble to at least 10 mM in DMSO. No precipitation in assay media at working concentrations. | Guarantees accurate dosing in experiments. |
| Biological Activity | In vitro PARP7 enzymatic assay | IC50 within a 2-fold range of the reference batch. | Confirms consistent on-target potency. |
| Cellular Activity | Cell-based target engagement assay (e.g., NanoLuc) | EC50 within a 3-fold range of the reference batch. | Validates activity in a cellular context. |
Experimental Protocols
Protocol 1: Western Blot for PARP7 Protein Stabilization
This protocol is designed to assess the target engagement of this compound by measuring the stabilization of the PARP7 protein.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[12]
-
Separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against PARP7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the PARP7 signal to a loading control like GAPDH or β-actin.
-
Protocol 2: Quantitative PCR (qPCR) for PARP7 Target Gene Expression
This protocol measures the expression of genes downstream of PARP7 signaling, such as interferon-stimulated genes (ISGs).
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in Protocol 1.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes (e.g., IFIT1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The thermal cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[4]
-
Visualizations
Caption: Simplified PARP7 signaling pathways.
Caption: Troubleshooting workflow for batch variability.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 7. Batch effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomol.com [biomol.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immunofluorescence for PARP7 with Parp7-IN-12
Welcome to the technical support center for optimizing your immunofluorescence (IF) experiments involving the PARP7 inhibitor, Parp7-IN-12. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary localization of PARP7, and how does this impact my IF protocol?
A1: PARP7 is predominantly a nuclear protein, although its subcellular distribution can be context-specific.[1][2] For successful immunodetection, your protocol must include a permeabilization step that is effective for the nuclear membrane, allowing antibodies to access the nuclear compartment.[3][4]
Q2: How might the small molecule inhibitor this compound affect my immunofluorescence staining?
A2: Small molecule inhibitors can sometimes affect protein conformation, stability, or localization. Specifically, some PARP7 inhibitors have been shown to stabilize the PARP7 protein and increase its nuclear abundance.[5][6] This could potentially lead to a stronger IF signal. However, it is also possible that the inhibitor could mask the epitope recognized by your primary antibody. Therefore, empirical testing of fixation and permeabilization conditions is crucial.
Q3: Which fixation method is best for PARP7 immunofluorescence?
A3: The choice between a cross-linking fixative like formaldehyde and an organic solvent like methanol depends on your specific antibody and the epitope it recognizes.[7][8] Formaldehyde preserves cellular morphology well but can mask epitopes through cross-linking.[9][10] Methanol is a denaturing fixative that can sometimes expose epitopes but may not preserve cellular structure as effectively.[10][11] For a new antibody, it is recommended to test both methods.[12]
Q4: What is the difference between Triton X-100 and Saponin for permeabilization?
A4: Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, including the nuclear membrane, making it a common choice for nuclear proteins.[3][9][11] Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, leaving the nuclear membrane largely intact.[11][13] For nuclear targets like PARP7, Triton X-100 or Tween-20 are generally recommended.[4][13]
Q5: I am getting high background in my immunofluorescence. What are the common causes?
A5: High background can result from several factors, including:
-
Insufficient blocking: Ensure you are using an appropriate blocking agent (e.g., BSA or serum from the secondary antibody's host species) for an adequate amount of time.[14][15]
-
Antibody concentration is too high: Both primary and secondary antibody concentrations should be optimized by titration.[15][16]
-
Inadequate washing: Increase the number and duration of wash steps to remove unbound antibodies.[17]
-
Cross-reactivity of the secondary antibody: Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[17]
Q6: I am not seeing any signal. What should I troubleshoot?
A6: A complete lack of signal can be due to:
-
Improper fixation/permeabilization: The epitope may be masked or destroyed by the chosen method. Try alternative fixation (e.g., methanol if you used formaldehyde) or permeabilization conditions.[17][18]
-
Ineffective primary antibody: Confirm that your antibody is validated for immunofluorescence.[18]
-
Incorrect secondary antibody: Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary).[18][19]
-
Low protein expression: The target protein may not be present or may be at very low levels in your cells. Consider using a positive control cell line or tissue.[19]
-
Cells were not permeabilized: If you used a cross-linking fixative like formaldehyde, a separate permeabilization step is essential for intracellular targets.[18]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing immunofluorescence with this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No PARP7 Signal | Epitope masking by formaldehyde fixation. | Switch to an ice-cold methanol fixation protocol. Methanol denatures proteins, which can expose the antibody epitope.[7] |
| Incomplete permeabilization of the nuclear membrane. | If using formaldehyde fixation, ensure permeabilization with a detergent like Triton X-100 or Tween-20 at an appropriate concentration (e.g., 0.1-0.5%) and duration (10-15 minutes).[4][11] | |
| This compound interferes with antibody binding. | Perform a control experiment without the inhibitor to see if the signal improves. Consider testing an antibody that binds to a different region of the PARP7 protein. | |
| Primary antibody not suitable for IF. | Verify the antibody's validation for IF on the manufacturer's datasheet. Test the antibody in a positive control sample known to express PARP7.[18] | |
| High Background Staining | Non-specific antibody binding. | Increase the blocking time and/or change the blocking agent (e.g., from BSA to normal goat serum if using a goat secondary antibody).[15] Titrate the primary and secondary antibodies to find the lowest concentration that gives a specific signal.[16] |
| Insufficient washing. | Increase the number of washes after both primary and secondary antibody incubations. Add a gentle detergent like Tween-20 to your wash buffer.[17] | |
| Autofluorescence. | If using formaldehyde, prepare it fresh from paraformaldehyde (PFA) to minimize autofluorescence. You can also perform a quenching step with sodium borohydride or glycine.[4][14] | |
| Poor Cellular Morphology | Harsh fixation or permeabilization. | Methanol fixation can sometimes alter cell structure.[11] If using Triton X-100, high concentrations or long incubation times can damage membranes.[13] Reduce the concentration or incubation time, or switch to a milder detergent if the target is not nuclear. |
| Cells dried out during the procedure. | Ensure the sample remains hydrated at every step of the staining process.[16] | |
| Signal in the Wrong Cellular Compartment | Incomplete fixation leading to antigen diffusion. | Ensure that fixation is performed promptly and for the recommended duration (e.g., 10-15 minutes for 4% PFA).[9] |
| Permeabilization method is too harsh. | For proteins that may have both nuclear and cytoplasmic pools, an overly aggressive permeabilization might strip away the cytoplasmic fraction. Consider a milder detergent or shorter incubation time. |
Experimental Protocols & Data
Comparison of Fixation and Permeabilization Methods
The optimal method can be antibody-dependent. This table summarizes the key characteristics of common approaches for detecting a nuclear antigen like PARP7.
| Method | Fixative | Permeabilization Agent | Pros | Cons | Best For |
| 1. Cross-linking | 4% Paraformaldehyde (PFA) in PBS | 0.1-0.5% Triton X-100 in PBS | Excellent preservation of cellular morphology.[9] Good for many nuclear and cytoskeletal proteins.[4] | Can mask epitopes due to protein cross-linking.[11] May increase autofluorescence.[4] | Antibodies that recognize conformational epitopes; when preserving fine cellular structure is critical. |
| 2. Organic Solvent | Ice-cold 100% Methanol | Methanol acts as both fixative and permeabilizing agent. | Fast procedure.[12] Can enhance signal for some antibodies by denaturing the protein and exposing the epitope.[7] | May not preserve morphology as well as PFA.[8] Can cause loss of some soluble proteins.[11] | Antibodies that recognize linear epitopes; troubleshooting when PFA fixation fails. |
| 3. Combined Method | 4% Paraformaldehyde (PFA) in PBS | Ice-cold 100% Methanol | Combines the good morphological preservation of PFA with the potential epitope exposure of methanol.[11] | Can still suffer from the drawbacks of each individual method. | Exploring optimal conditions for difficult-to-detect antigens. |
Detailed Immunofluorescence Protocol (Formaldehyde Fixation)
This protocol is a starting point for detecting nuclear PARP7 in cultured cells treated with this compound. Optimization of antibody concentrations and incubation times is recommended.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA or 10% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against PARP7
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Wash: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[12] This step is crucial for nuclear targets.[3]
-
Wash: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary PARP7 antibody in Primary Antibody Dilution Buffer. Aspirate the blocking buffer and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstain: Incubate with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.[12]
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium. Seal the edges and allow to dry.
-
Imaging: Visualize using a fluorescence microscope with the appropriate filters.
Visual Guides
PARP7 Signaling Pathway in Type I Interferon Response
PARP7 acts as a negative regulator of the Type I Interferon (IFN-I) response. It can mono-ADP-ribosylate (MARylate) TBK1, preventing its activation and subsequent phosphorylation of IRF3, a key transcription factor for IFN-I production.[20][21] PARP7 inhibitors like this compound block this repressive action, thereby restoring IFN-I signaling.[22]
References
- 1. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 mono-ADP-ribosylates the Agonist Conformation of the Androgen Receptor in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 10. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 14. insights.oni.bio [insights.oni.bio]
- 15. ibidi.com [ibidi.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. embopress.org [embopress.org]
- 21. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 22. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of PARP7 Inhibitors: Parp7-IN-12 vs. RBN-2397
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7) are emerging as a promising new class of drugs. By targeting a key negative regulator of the innate immune response, these inhibitors have the potential to unleash the body's own defenses against tumors. This guide provides a detailed comparison of two prominent PARP7 inhibitors, Parp7-IN-12 and RBN-2397, for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Data
A direct comparative study of this compound and RBN-2397 under identical experimental conditions has not been published. However, by collating available data, we can draw initial comparisons of their biochemical and cellular potencies.
| Parameter | This compound | RBN-2397 | Reference |
| Biochemical IC50 (PARP7) | 7.836 nM | < 3 nM | [1][2] |
| Cellular Anti-proliferative IC50 (NCI-H1373 cells) | 20.722 nM | 20 nM | [1][2] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes based on available information.
Mechanism of Action: Restoring Antitumor Immunity
PARP7 is a mono-ADP-ribosyltransferase that acts as a crucial negative regulator of the type I interferon (IFN-I) signaling pathway.[3][4] In many cancer cells, PARP7 is overexpressed, leading to a suppression of this pathway and allowing tumors to evade immune surveillance.[5] Both this compound and RBN-2397 are potent and selective inhibitors of the catalytic activity of PARP7.[1][2] By blocking PARP7, these inhibitors restore the production of type I interferons, which in turn activates downstream signaling cascades that promote an anti-tumor immune response.[2][6]
The restored IFN-I signaling leads to the recruitment and activation of immune cells, such as cytotoxic T lymphocytes, into the tumor microenvironment, ultimately resulting in tumor cell killing.[6] RBN-2397 has been shown to cause complete tumor regression in preclinical models and induce a durable, tumor-specific adaptive immune memory.[2][6]
In Vivo Efficacy
While in vivo data for this compound is limited to pharmacokinetic properties from patent literature, RBN-2397 has demonstrated significant anti-tumor activity in preclinical models.
RBN-2397:
-
Xenograft Model: Oral administration of RBN-2397 led to complete tumor regressions in a human non-small cell lung cancer (NSCLC) NCI-H1373 xenograft model.[2]
-
Syngeneic Model: In the CT26 syngeneic colon carcinoma model, RBN-2397 induced durable, complete responses and generated a tumor-specific adaptive immune memory.[6]
This compound:
-
Pharmacokinetics: Demonstrated good pharmacokinetic properties in mice.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate PARP7 inhibitors.
PARP7 Enzymatic Assay (Chemiluminescent)
This assay measures the in vitro potency of inhibitors against PARP7 enzymatic activity.
-
Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP7.
-
Reaction Mixture: Recombinant PARP7 enzyme is mixed with the inhibitor (e.g., this compound or RBN-2397) at various concentrations in an assay buffer.
-
Initiation: A biotinylated-NAD+ substrate mixture is added to initiate the ADP-ribosylation reaction. The plate is incubated to allow the reaction to proceed.
-
Detection: Streptavidin-HRP is added to bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: A chemiluminescent substrate is added, and the resulting light emission is measured using a luminometer. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: IC50 values are calculated by plotting the inhibitor concentration against the percentage of PARP7 inhibition.
Cell Proliferation Assay (Crystal Violet)
This assay determines the effect of the inhibitors on cancer cell growth.
-
Cell Seeding: Cancer cells (e.g., NCI-H1373) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of the PARP7 inhibitor or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Fixation and Staining: The cells are fixed with a solution such as 4% paraformaldehyde and then stained with a 0.5% crystal violet solution.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and IC50 values are determined.
Western Blot for Phospho-STAT1
This assay is used to assess the activation of the type I interferon signaling pathway.
-
Cell Lysis: Cells treated with the PARP7 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT1 (p-STAT1). A primary antibody for total STAT1 and a loading control (e.g., GAPDH or β-actin) are used for normalization.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate. The signal is captured using an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of p-STAT1.
Conclusion
Both this compound and RBN-2397 are potent inhibitors of PARP7 with low nanomolar biochemical and cellular activities. While RBN-2397 has a more extensive publicly available dataset demonstrating robust in vivo anti-tumor efficacy and immune activation, the similar cellular potencies suggest that this compound may also hold significant therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the subtle differences and potential advantages of each compound. As the field of PARP7 inhibition continues to advance, head-to-head studies will be critical in determining the optimal clinical candidates for this exciting class of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IFN I response in tumor cells is shaped by PARP7–p300/CBP interactions through distinct loss- and gain-of-function mechanisms | bioRxiv [biorxiv.org]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity [mdpi.com]
Validating On-Target Activity of Parp7-IN-12 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Parp7-IN-12 and other commercially available PARP7 inhibitors, focusing on experimental data and methodologies for validating on-target activity in a cellular context. The information presented here is intended to assist researchers in selecting the most appropriate tool compounds and designing robust experiments for their specific research needs.
Comparison of PARP7 Inhibitors: On-Target Cellular Activity
The following table summarizes the on-target cellular activities of this compound and two other well-characterized PARP7 inhibitors, RBN-2397 and KMR-206. These inhibitors have been evaluated in various cellular assays to determine their potency and ability to engage with PARP7 within a cellular environment.
| Inhibitor | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) | Reference |
| This compound | Biochemical Assay | - | PARP7 Inhibition | IC50: 7.836 nM | [1] |
| Cell Proliferation | H1373 | Inhibition of Cell Growth | IC50: 20.722 nM | [1] | |
| RBN-2397 | Biochemical Assay | - | PARP7 Inhibition | IC50: <3 nM | [2] |
| Cell-Based MARylation | - | Inhibition of MARylation | EC50: 1 nM | [3] | |
| Cell Proliferation | NCI-H1373 | Inhibition of Cell Growth | IC50: 20 nM | [3] | |
| STAT1 Phosphorylation | NCI-H1373 | Increased pSTAT1 | Dose-dependent increase | [3] | |
| PARP7 Stabilization | CT-26 | Increased PARP7 levels | Dose-dependent increase | [4] | |
| KMR-206 | Biochemical Assay | - | PARP7 Inhibition | IC50: 13.7 nM | |
| Cell-Based MARylation | HEK293T (overexpressing GFP-PARP7) | Decreased PARP7 MARylation | EC50: 8 nM | [4] | |
| STAT1 Phosphorylation | CT-26 | Increased pSTAT1 | Dose-dependent increase | [4] | |
| PARP7 Stabilization | CT-26 | Increased PARP7 levels | Dose-dependent increase | [4] |
Experimental Protocols for On-Target Validation
Robust validation of a PARP7 inhibitor's on-target activity in cells is crucial. Below are detailed protocols for key experiments.
Split NanoLuciferase (NanoLuc) Target Engagement Assay
This assay quantitatively measures the engagement of an inhibitor with endogenous PARP7 in live cells by monitoring the stabilization of a HiBiT-tagged PARP7 protein.[5][6]
Principle: PARP7 is a labile protein, and its inhibition leads to its stabilization. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous PARP7 locus. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of stabilized HiBiT-PARP7.
Protocol:
-
Cell Seeding: Seed HiBiT-PARP7 knock-in cells (e.g., CT-26) in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PARP7 inhibitor (e.g., this compound) and incubate for 16-24 hours. Include a positive control (e.g., 300 nM RBN-2397) and a vehicle control (DMSO). To enhance the dynamic range, cells can be co-treated with an Aryl Hydrocarbon Receptor (AHR) agonist like L-Kynurenine (25 µM) to induce PARP7 expression.[6]
-
Lysis and Luminescence Reading: Lyse the cells using the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT subunit and substrate.
-
Data Analysis: Measure luminescence using a plate reader. The increase in luminescence correlates with the stabilization of HiBiT-PARP7, indicating target engagement. Calculate EC50 values by fitting the data to a dose-response curve.
Western Blot for Phospho-STAT1 (Tyr701)
PARP7 negatively regulates the type I interferon (IFN) signaling pathway. Inhibition of PARP7 leads to the activation of this pathway, which can be monitored by the phosphorylation of STAT1.[4][7]
Protocol:
-
Cell Treatment: Plate cells (e.g., NCI-H1373 or CT-26) and treat with various concentrations of the PARP7 inhibitor for 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to total STAT1 levels.
Cell Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of PARP7 inhibition on the growth of cancer cell lines that are dependent on PARP7 for their proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1373, OVCAR4) in 12-well or 96-well plates.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the PARP7 inhibitor.
-
Incubation: Incubate the cells for an extended period (e.g., 6 days), replenishing the media with fresh inhibitor every 2 days.
-
Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the fixed cells with 0.1% crystal violet solution.
-
-
Quantification:
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 595 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizing Cellular Mechanisms and Workflows
PARP7 Signaling Pathways
The following diagram illustrates the central role of PARP7 in regulating the Type I Interferon and Aryl Hydrocarbon Receptor signaling pathways. PARP7 acts as a negative regulator in both pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Therapy: The Specificity of Parp7-IN-12 Versus the Broad Approach of Pan-PARP Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the poly(ADP-ribose) polymerase (PARP) family have emerged as a significant breakthrough, particularly for tumors with deficiencies in DNA repair. While established pan-PARP inhibitors have shown clinical success by targeting PARP1 and PARP2, a new wave of selective inhibitors, such as Parp7-IN-12, is opening up novel therapeutic avenues by focusing on less-explored members of the PARP family. This comparison guide delves into the distinct mechanisms, experimental data, and therapeutic potential of the highly selective this compound against the broader action of pan-PARP inhibitors.
The fundamental difference between these two classes of inhibitors lies in their targets and consequent biological effects. Pan-PARP inhibitors primarily exploit the concept of "synthetic lethality" in cancers with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations. By inhibiting PARP1 and PARP2, which are crucial for single-strand DNA break repair, these drugs lead to the accumulation of double-strand breaks that cannot be repaired in HR-deficient cells, ultimately causing cell death.[1][2] In contrast, this compound targets PARP7, a mono(ADP-ribose) transferase that has been identified as a key negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the anti-tumor immune response.[3][4]
Mechanism of Action: A Tale of Two Pathways
The divergent mechanisms of action of this compound and pan-PARP inhibitors are central to their distinct therapeutic strategies.
This compound: Unleashing the Immune System
This compound and its close analog, RBN-2397, function by inhibiting the catalytic activity of PARP7. PARP7 has been shown to suppress the type I interferon response by targeting components of the cGAS-STING and RIG-I-MAVS pathways.[4] Specifically, PARP7 can ADP-ribosylate and inhibit the kinase TBK1, which is a critical upstream activator of the transcription factor IRF3.[4][5] Inhibition of PARP7 by agents like RBN-2397 has been demonstrated to increase the phosphorylation of STAT1, a key downstream effector of interferon signaling, indicating an activation of this anti-tumor pathway.[3] This ultimately leads to enhanced cancer cell immune recognition and can contribute to tumor regression.[5]
dot
Figure 1: PARP7 Inhibition and Activation of Type I Interferon Signaling. this compound blocks PARP7, leading to the activation of TBK1 and subsequent IRF3-mediated transcription of interferon-stimulated genes.
Pan-PARP Inhibitors: Exploiting DNA Repair Defects
Pan-PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, primarily target PARP1 and PARP2.[2] Their efficacy is most pronounced in tumors with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] The inhibition of PARP1/2 leads to the accumulation of unrepaired single-strand breaks, which are converted into double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[1] A key aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, creating a toxic lesion that further impedes DNA replication and repair.[6][7][8] The potency of PARP trapping varies among different pan-PARP inhibitors, with talazoparib being one of the most potent.[9][10]
dot
Figure 2: Mechanism of Action of Pan-PARP Inhibitors. Pan-PARP inhibitors block the repair of single-strand DNA breaks, leading to double-strand breaks that are lethal in HR-deficient cancer cells.
Comparative Performance: A Data-Driven Analysis
Direct comparative studies of this compound against a panel of pan-PARP inhibitors are emerging. The available data highlights their distinct potencies and cellular effects.
| Inhibitor | Target(s) | IC50 (nM) | Key Cellular Effects |
| This compound | PARP7 | 7.836 (for PARP7) | - Induces Type I interferon signaling (e.g., increases STAT1 phosphorylation).[3] |
| RBN-2397 | PARP7 | 2 (for PARP7-dependent MARylation), with a 300-fold selectivity over PARP1-driven PARylation.[3] | - Induces Type I interferon signaling.[3]- Cell cycle arrest in G0/G1 phase in some cell lines.[11] |
| Olaparib | PARP1/2 | ~1-5 (for PARP1) | - Induces DNA damage (γH2AX foci formation).[12][13][14]- Promotes RAD51 foci formation in HR-proficient cells.[12][13]- Moderate PARP trapping potency.[6][9] |
| Talazoparib | PARP1/2 | ~0.57-1.85 (in BRCA1-mutant and other breast cancer cell lines).[15] | - Most potent PARP trapping agent among clinically approved PARP inhibitors.[9][10]- Highly effective in BRCA-mutant cancers. |
| Rucaparib | PARP1/2 | ~1.98 (in BRCA1-mutant TNBC cell lines).[15] | - Effective in BRCA-mutant cancers. |
| Niraparib | PARP1/2 | ~3.2 (in BRCA1-mutant TNBC cell lines).[16] | - Effective in BRCA-mutant and some HR-proficient cancers. |
| Veliparib | PARP1/2 | ~4.73 (in BRCA1-mutant TNBC cell lines).[15] | - Weakest PARP trapping potency among the listed pan-PARP inhibitors.[6][9] |
Experimental Protocols
Cell Viability Assay (MTT/AlamarBlue)
To assess the cytotoxic effects of PARP inhibitors, cell viability assays are commonly employed.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a pan-PARP inhibitor for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
AlamarBlue Assay: AlamarBlue reagent is added to the media and incubated for 4-6 hours. The fluorescence is measured with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the molecular mechanisms of inhibitor action.
-
Cell Lysis: Cells treated with inhibitors are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT1, STAT1, γH2AX, PARP1, β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA.
-
Cell Treatment: Cells are treated with the PARP inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce PARP recruitment to DNA.
-
Cell Fractionation: Cells are fractionated to separate chromatin-bound proteins from soluble proteins.
-
Western Blotting: The amount of PARP1 or PARP2 in the chromatin fraction is quantified by Western blot analysis. An increase in chromatin-bound PARP in the presence of the inhibitor indicates PARP trapping.
dot
Figure 3: Experimental Workflow for Comparing PARP Inhibitors. A general workflow outlining the key in vitro assays used to compare the efficacy and mechanism of action of different PARP inhibitors.
Conclusion: A New Era of Precision PARP Inhibition
The comparison between this compound and pan-PARP inhibitors highlights a pivotal shift in cancer therapy from broad-spectrum targeting to highly selective intervention. While pan-PARP inhibitors have proven their value in treating HR-deficient cancers, their efficacy is limited to this specific patient population and can be associated with toxicities due to their broad activity.[17]
This compound, by targeting a distinct member of the PARP family, offers a completely different therapeutic strategy centered on modulating the tumor immune microenvironment. This approach holds the potential to be effective in a wider range of tumors, independent of their HR status, and could be particularly beneficial in combination with immunotherapy.
The future of PARP inhibitor therapy will likely involve a more nuanced approach, with the selection of a specific inhibitor tailored to the molecular profile of the individual patient's tumor. The continued development and comparative analysis of selective inhibitors like this compound will be crucial in expanding the arsenal of precision oncology and improving outcomes for a broader range of cancer patients. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two distinct classes of PARP inhibitors.
References
- 1. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 15. Portico [access.portico.org]
- 16. mdpi.com [mdpi.com]
- 17. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of PARP7 Inhibitors: A Guide for Researchers
A detailed comparison of the in vitro performance of leading PARP7 inhibitors, providing researchers, scientists, and drug development professionals with essential data to inform their research and development efforts.
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, has emerged as a compelling target in oncology and immunology. As a mono-ADP-ribosyltransferase, PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer.[1][2] Inhibition of PARP7 has been shown to restore this signaling cascade, leading to enhanced anti-tumor immunity.[2][3] This guide provides a comparative analysis of the in vitro characteristics of several key PARP7 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of PARP7 Inhibitors
The following table summarizes the in vitro potency and selectivity of prominent PARP7 inhibitors based on publicly available data.
| Inhibitor | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity for PARP7 over PARP1 | Selectivity for PARP7 over PARP2 | Key Features & Cell-Based Potency |
| RBN-2397 (Atamparib) | <3 - 7.6[4][5][6] | 110 - 2639[4][7] | 30.3[7] | ~14-880 fold | ~4-fold | First-in-class inhibitor, entered clinical trials. EC50 of 17.8 nM for decreasing viability in NCI-H1373 cells.[7] Induces STAT1 phosphorylation.[8] |
| KMR-206 | 13.7[7] | >3000[7] | >1000[7] | >219-fold | >73-fold | Structurally distinct from RBN-2397, with high selectivity over PARP1/2. EC50 of 104 nM for decreasing viability in NCI-H1373 cells.[7] |
| I-1 | 7.6[9] | - | - | - | - | High potency and specificity.[9] |
| XYL-1 | 0.6[1][10] | >1000[1][10] | - | >1667-fold | - | Highly potent inhibitor that enhances type I interferon signaling in vitro.[1][10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of PARP7 inhibitors, it is crucial to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.
References
- 1. XLY-1 | PARP7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 10. Discovery of highly potent PARP7 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Downstream Effects of Parp7-IN-12 with RNA-seq
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream effects of the novel PARP7 inhibitor, Parp7-IN-12, using RNA sequencing (RNA-seq). We offer a comparative analysis with other known PARP7 inhibitors, detailed experimental protocols, and the expected transcriptomic signatures, enabling researchers to effectively design and interpret their studies.
Introduction to PARP7 and its Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2][3][4][5] By suppressing this pathway, PARP7 can dampen innate immune responses, a mechanism that can be exploited by cancer cells to evade immune detection.[2][4][6] Inhibition of PARP7's catalytic activity has been shown to restore IFN-I signaling, thereby activating anti-tumor immunity and making it a promising therapeutic target in oncology.[2][6]
This compound is a potent and selective small molecule inhibitor of PARP7. To objectively evaluate its performance, this guide compares it with other well-characterized PARP7 inhibitors, RBN-2397 (Atamparib) and KMR-206.
Comparative Analysis of PARP7 Inhibitors
The selection of a chemical probe is critical for target validation studies. The following table summarizes the key properties of this compound and its alternatives.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular IC50 (Proliferation) | Key References |
| This compound | PARP7 | 7.836 nM | 20.722 nM (H1373 cells) | [7] |
| RBN-2397 | PARP7 | ~7.6 nM (EC50) | 17.8 nM (H1373 cells) | [8][9] |
| KMR-206 | PARP7 | Potent, >50-fold selective | 104 nM (H1373 cells) | [9] |
| I-1 | PARP7 | 7.6 nM | Not Reported | [2][10] |
The PARP7 Signaling Pathway
PARP7 acts as a crucial checkpoint in the innate immune response. In normal cellular homeostasis, PARP7 suppresses the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating a type I interferon response. PARP7 has been shown to inhibit this pathway by targeting components downstream of cytosolic nucleic acid sensing.[6] Specifically, research indicates that PARP7 can interact with and disrupt the function of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-I production.[1][3] By inhibiting PARP7, the brake on this pathway is released, leading to the activation of TBK1 and IRF3, subsequent transcription of IFN-I genes (like IFNB1), and the expression of a wide array of interferon-stimulated genes (ISGs) that promote an anti-tumor immune environment.[1][2][11]
Figure 1: PARP7-mediated inhibition of the Type I Interferon pathway.
Experimental Protocol: RNA-seq for this compound Treated Cells
This protocol outlines a robust workflow for analyzing the transcriptomic consequences of PARP7 inhibition.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to PARP7 inhibition (e.g., NCI-H1373 lung carcinoma, CT26 colon carcinoma) or a line relevant to your research interests.
-
Culture Conditions: Culture cells in appropriate media and conditions to ~70-80% confluency.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 25 nM, 100 nM, 500 nM)
-
(Optional) Positive Control: RBN-2397 (at equivalent concentrations)
-
-
Time Course: Treat cells for a specified duration. A 24-48 hour time point is often sufficient to observe significant changes in gene expression.[12]
-
Replicates: Prepare at least three biological replicates for each treatment group to ensure statistical power.
RNA Isolation
-
Harvest cells by trypsinization or scraping.
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Treat with DNase I to remove any contaminating genomic DNA.[13]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 9.0.[14]
Library Preparation and Sequencing
-
Library Preparation: Generate RNA-seq libraries from 200-1000 ng of total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[14][15] This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq) to a depth of at least 20-30 million reads per sample.[13]
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.[16]
-
Quantification: Calculate gene expression levels as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[13]
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.[15] A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar pathway analysis using tools like WebGestalt or databases like KEGG and Reactome to identify the biological pathways enriched in the list of differentially expressed genes.[13]
Figure 2: Experimental workflow for RNA-seq analysis of this compound.
Expected Outcomes from RNA-seq Analysis
Treatment with this compound is expected to induce a distinct transcriptomic signature characterized by the activation of innate immune signaling. The table below outlines the key gene sets and pathways anticipated to be upregulated.
| Gene Set / Pathway | Key Genes | Expected Outcome | Rationale |
| Type I Interferon Signaling | IFNB1, STAT1, STAT2, IRF7, IRF9 | Upregulation | Inhibition of PARP7 removes its repressive effect on the IFN-I pathway.[1][6] |
| Interferon Stimulated Genes (ISGs) | CXCL10, ISG15, OAS1, OAS2, MX1, MX2 | Strong Upregulation | These genes are the direct downstream effectors of IFN-I signaling.[1] |
| Antigen Presentation | HLA-A, HLA-B, HLA-C, B2M, TAP1, TAP2 | Upregulation | IFN-I signaling enhances the machinery for presenting tumor antigens to T cells. |
| Chemokine Signaling | CXCL9, CXCL10, CXCL11, CCL5 | Upregulation | These chemokines are crucial for recruiting cytotoxic T cells to the tumor microenvironment.[6] |
| Apoptosis & Cell Cycle Arrest | CASP8, DDX58 (RIG-I), TNF | Upregulation | Activation of innate immune pathways can induce apoptosis in cancer cells.[16][17][18] |
The successful validation of these downstream effects with RNA-seq will provide strong evidence for the on-target activity of this compound and support its further development as a novel immuno-oncology agent.
References
- 1. rupress.org [rupress.org]
- 2. mdpi.com [mdpi.com]
- 3. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. intodna.com [intodna.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP Inhibitors Differentially Regulate Immune Responses in Distinct Genetic Backgrounds of High-Grade Serous Tubo-Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The PARP Inhibitor Olaparib Modulates the Transcriptional Regulatory Networks of Long Non-Coding RNAs during Vasculogenic Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PARP7 Small Molecule Inhibitors: Parp7-IN-12, RBN-2397, and KMR-206
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three notable small molecule inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7): Parp7-IN-12, RBN-2397, and KMR-206. PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator of the type I interferon (IFN) signaling pathway, making it a promising target in oncology and immunology.[1][2][3] This document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these chemical probes.
Executive Summary
All three molecules demonstrate potent inhibition of PARP7. RBN-2397 is the most clinically advanced, having entered Phase II trials, and exhibits robust in vivo efficacy.[1] KMR-206 presents a distinct chemical scaffold with an improved selectivity profile over PARP2 compared to RBN-2397.[3] this compound is a potent inhibitor with good oral bioavailability, representing another valuable tool for investigating PARP7 biology.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound, RBN-2397, and KMR-206 based on publicly available information.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ / EC₅₀ (nM) | Cell Line | Assay Type |
| This compound | PARP7 | 7.836[4] | 20.722[4] | H1373 | Cell Proliferation |
| RBN-2397 | PARP7 | < 3[5][6] | 20 (IC₅₀)[5][7] | NCI-H1373 | Cell Proliferation |
| 1 (EC₅₀)[5] | - | Cell MARylation | |||
| KMR-206 | PARP7 | 13.7[3] | 104 (EC₅₀)[3] | NCI-H1373 | Cell Viability |
Table 2: Selectivity Profile Against Other PARP Family Members (IC₅₀ in nM)
| Compound | PARP7 | PARP1 | PARP2 | PARP10 | PARP11 | PARP12 |
| RBN-2397 | < 3[5][6] | 2639[3] | 30.3[3] | - | - | 716[3] |
| KMR-206 | 13.7[3] | > 3000[3] | ~1027.5 (75-fold selective)[3] | ~137 (10-fold selective)[3] | ~137 (10-fold selective)[3] | - |
| This compound | 7.836[4] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Selectivity data can vary between different assay platforms. The data for RBN-2397 shows some discrepancies across different studies.
Table 3: Pharmacokinetic Properties in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng·h/mL) | Oral Bioavailability (F%) |
| This compound | i.v. | 3 | - | - | - |
| p.o. | 100 | 21733[4] | 26442[4] | 48[4] | |
| RBN-2397 | p.o. | 3-100 | Data not available | Data not available | Data not available |
| KMR-206 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: RBN-2397 has been shown to be orally active and has a reported in vivo half-life of 325 minutes in mice.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
- 1. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
confirming Parp7-IN-12 specificity against other PARP family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Parp7-IN-12 and other representative PARP7 inhibitors against various members of the poly (ADP-ribose) polymerase (PARP) family. The information is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Executive Summary
This compound is a potent inhibitor of PARP7, a mono-ADP-ribosyltransferase implicated in the regulation of the type I interferon (IFN) signaling pathway and other cellular processes. Due to the structural conservation of the NAD+ binding pocket across the PARP family, assessing the selectivity of any PARP inhibitor is crucial. While a comprehensive selectivity panel for this compound is not publicly available, data from the closely related and well-characterized PARP7 inhibitor, RBN-2397, demonstrates a significant selectivity for PARP7 over other family members. This guide presents this comparative data, details the experimental protocols for assessing inhibitor specificity, and illustrates the key signaling pathway affected by PARP7 inhibition.
Comparative Selectivity of PARP7 Inhibitors
The following table summarizes the inhibitory activity (IC50/EC50 values) of the potent PARP7 inhibitor RBN-2397 against PARP7 and PARP1. This data highlights the selectivity profile that can be expected from a highly specific PARP7 inhibitor.
| Inhibitor | PARP7 (EC50) | PARP1 (EC50) | Selectivity (PARP1/PARP7) |
| RBN-2397 | ~7.6 nM | 110 nM | ~14.5-fold |
Note: Data for RBN-2397 is used as a representative example of a selective PARP7 inhibitor. It has been reported that RBN-2397 exhibits over 50-fold selectivity for PARP7 over all other PARP family members in biochemical assays.
Experimental Protocols
Two key experimental approaches are detailed below for determining the specificity of PARP inhibitors.
Biochemical Specificity Assay (Chemiluminescent)
This assay measures the enzymatic activity of a specific PARP family member in the presence of an inhibitor.
Principle: The assay quantifies the ADP-ribosylation of a histone substrate by a recombinant PARP enzyme. A biotinylated NAD+ is used as a cofactor, and the incorporated biotin is detected using streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to the enzyme activity, and the inhibitory effect of a compound is determined by the reduction in the signal.
Detailed Protocol:
-
Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for the PARP enzyme.
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells.
-
Enzyme Reaction: The respective recombinant PARP enzyme (e.g., PARP1, PARP2, PARP7, etc.) and a biotinylated NAD+ mixture are added to the wells to initiate the ADP-ribosylation reaction. The reaction is incubated at room temperature.
-
Detection: The plate is washed, and streptavidin-HRP is added to bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added, and the light emission is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Figure 1. Biochemical Specificity Assay Workflow
Cellular Target Engagement Assay (Split Nanoluciferase)
This assay quantifies the engagement of an inhibitor with PARP7 within a cellular context.
Principle: This method utilizes a split NanoLuciferase (NanoLuc) system. The small, bright NanoLuc enzyme is split into two subunits: a large, stable subunit (LgBiT) and a small, peptide subunit (HiBiT). The HiBiT tag is endogenously attached to PARP7 using CRISPR/Cas9. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-PARP7 protein. Treatment with a PARP7 inhibitor stabilizes the PARP7 protein, leading to an increase in the luminescent signal, which can be used to determine the cellular potency (EC50) of the inhibitor.
Detailed Protocol:
-
Cell Seeding: Cells engineered to express HiBiT-tagged PARP7 are seeded into a 96-well plate.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Cell Lysis and LgBiT Addition: The cells are lysed, and the Nano-Glo® HiBiT Lytic Detection System, containing the LgBiT protein and luciferase substrate, is added.
-
Signal Measurement: The plate is incubated to allow for the association of HiBiT-PARP7 with LgBiT and the subsequent luminescent reaction. The luminescence is then measured using a plate reader.
-
Data Analysis: The increase in luminescence is plotted against the inhibitor concentration to determine the EC50 value, representing the concentration at which 50% of the maximal target engagement is achieved.
PARP7 Signaling Pathway and Inhibition
PARP7 is a key negative regulator of the type I interferon (IFN) signaling pathway. This pathway is crucial for the innate immune response to pathogens and cancer cells.
Mechanism of Action:
-
PARP7-mediated Inhibition: PARP7 catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), a critical kinase in the IFN-I signaling cascade. This post-translational modification inhibits the kinase activity of TBK1.
-
Suppression of IFN-I Production: Inactive TBK1 is unable to phosphorylate and activate the transcription factor IRF3. Consequently, IRF3 cannot translocate to the nucleus to induce the expression of type I interferons, such as IFN-β.
-
Role of this compound: By inhibiting the catalytic activity of PARP7, this compound prevents the MARylation of TBK1. This allows TBK1 to remain active, leading to the phosphorylation and activation of IRF3, and subsequent transcription of IFN-β and other interferon-stimulated genes (ISGs). This restoration of the IFN-I response can enhance anti-tumor immunity.
Figure 2. PARP7-mediated Regulation of Type I Interferon Signaling
Validating Biomarkers for PARP7-IN-12 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to PARP7-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological pathways and workflows to aid in the design and interpretation of studies aimed at identifying patient populations most likely to respond to PARP7 inhibition.
Introduction to PARP7 and this compound
PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in cancer biology. It functions as a negative regulator of the type I interferon (IFN) signaling pathway, which plays a crucial role in the innate immune response to tumors.[1][2][3] By inhibiting this pathway, PARP7 can contribute to immune evasion by cancer cells.[2][3] PARP7 has also been implicated in the regulation of nuclear receptor signaling, including the androgen receptor (AR) and estrogen receptor (ER), and in the stabilization of the transcription factor FRA1, thereby promoting cancer cell growth and survival.[4][5][6]
This compound is a potent and selective small molecule inhibitor of PARP7 with a reported IC50 of 7.836 nM.[7] By inhibiting PARP7, this compound and its analogs like RBN-2397 can restore type I IFN signaling, leading to both cancer cell-autonomous anti-proliferative effects and the activation of an anti-tumor immune response.[1][8] This guide focuses on the validation of biomarkers that can predict the sensitivity of cancer cells to PARP7 inhibitors like this compound.
Potential Biomarkers for this compound Sensitivity
Several promising biomarkers for predicting sensitivity to PARP7 inhibitors have been identified. These can be broadly categorized into three groups: direct targets and regulators of PARP7, components of the type I interferon pathway, and markers related to nuclear receptor signaling.
Data Presentation: Comparison of Biomarker Performance
The following table summarizes key quantitative data for potential biomarkers of sensitivity to the PARP7 inhibitor RBN-2397, a well-characterized analog of this compound.
| Cell Line | Cancer Type | RBN-2397 IC50 | PARP7 Expression | FRA1 Expression | Type I IFN Pathway Status | Reference(s) |
| NCI-H1373 | Lung Adenocarcinoma | 20 nM | High | High | Responsive to PARP7i | [9][10] |
| NCI-H1975 | Non-Small Cell Lung Cancer | Sensitive | High | High | Responsive to PARP7i | [5][10] |
| OVCAR4 | Ovarian Cancer | 727.2 nM | Moderate | Moderate | - | [11] |
| OVCAR3 | Ovarian Cancer | 1159 nM | Low | Low | - | [11] |
| VCaP | Prostate Cancer | Growth inhibition with androgen co-treatment | AR-inducible | - | IFN-independent growth inhibition | [12] |
| CWR22Rv1 | Prostate Cancer | Growth inhibition with androgen co-treatment | AR-inducible | - | IFN-independent growth inhibition | [12] |
| MCF-7 | Breast Cancer (ER+) | Promotes proliferation | ER-inducible | - | - | [10][13] |
Note: RBN-2397 is used as a proxy for this compound due to the greater availability of public data. The IC50 values can vary depending on the assay conditions.
Experimental Protocols for Biomarker Validation
Accurate and reproducible experimental protocols are essential for validating potential biomarkers. Below are detailed methodologies for key assays.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of PARP7 inhibitors on cancer cell lines.
Protocol: Crystal Violet Staining Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plates to dry.
-
-
Quantification:
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation.
Protocol: Western Blot for pSTAT1 (Tyr701)
-
Cell Lysis:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the mRNA levels of target genes, such as interferon-stimulated genes (ISGs).
Protocol: qPCR for ISG Expression (e.g., CXCL10, IFIT1)
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for a specified duration (e.g., 48 hours).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA, and gene-specific primers for your ISG of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: PARP7 Signaling and Inhibition.
Caption: Biomarker Validation Workflow.
Caption: Biomarker-Sensitivity Relationship.
Conclusion
The validation of predictive biomarkers is crucial for the successful clinical development of PARP7 inhibitors like this compound. This guide provides a framework for comparing and validating potential biomarkers, including PARP7 expression, the status of the type I IFN and nuclear receptor signaling pathways, and the expression of PARP7 substrates like FRA1. By employing the detailed experimental protocols and considering the illustrated biological pathways, researchers can effectively identify patient populations who are most likely to benefit from this targeted therapy, thereby accelerating the development of novel cancer treatments.
References
- 1. data.starklab.org [data.starklab.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Novel PARP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a compelling target in oncology, primarily due to its role as a negative regulator of the type I interferon (IFN-I) signaling pathway. Inhibition of PARP7 can restore innate immune responses against tumors, making the development of potent and selective inhibitors a key area of research. This guide provides a comparative analysis of the pharmacokinetic profiles of several recently developed PARP7 inhibitors, supported by available preclinical data.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of notable PARP7 inhibitors from preclinical studies in mice. This data allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Inhibitor | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |
| RBN-2397 | 30 | PO | 108 ± 21 | 0.5 | 344 ± 61 | 5.4 | 25.67 | [1] |
| I-1 | 30 | PO | 185 ± 35 | 1.0 | 986 ± 152 | 4.9 | - | [1] |
| (S)-XY-05 | - | - | - | - | - | - | 94.60 | |
| Compound 8 | - | - | - | - | - | - | 104 | [2] |
Data for (S)-XY-05 and Compound 8 are limited to oral bioavailability, with specific Cmax, Tmax, AUC, and T½ values not publicly available in the reviewed literature.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through preclinical studies in mice. While specific protocols may vary between studies, a general methodology is outlined below.
Typical In Vivo Pharmacokinetic Study Protocol in Mice:
-
Animal Models: Studies typically utilize male BALB/c or similar mouse strains.
-
Drug Administration:
-
Oral (PO): The inhibitor is formulated in a suitable vehicle (e.g., a mixture of Solutol HS-15, DMSO, and water) and administered via oral gavage.
-
Intravenous (IV): For bioavailability studies, the inhibitor is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Serial sampling from the same animal is often employed to reduce biological variability.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation followed by analysis of the supernatant.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life (T½). Oral bioavailability is calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: Typical workflow for a preclinical pharmacokinetic study.
References
A Comparative Guide to PARP7 Inhibitors: Validating a Novel Target in Immuno-Oncology
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key PARP7 inhibitors, focusing on the available data for Parp7-IN-12 and its better-characterized counterparts, RBN-2397 and KMR-206. This guide aims to facilitate the validation of PARP7 as a therapeutic target by presenting key experimental findings and methodologies.
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a promising target in oncology, primarily due to its role as a negative regulator of the type I interferon (IFN-I) signaling pathway, a critical component of the anti-tumor immune response.[1][2][3] Inhibition of PARP7 has been shown to restore IFN-I signaling, leading to both direct anti-proliferative effects on cancer cells and the activation of an anti-tumor immune response.[4][5] This guide summarizes the publicly available data on key PARP7 inhibitors to aid in the validation and reproducibility of these findings.
Comparative Efficacy of PARP7 Inhibitors
The potency of small molecule inhibitors is a critical factor in their development as therapeutic agents. The following table summarizes the reported in vitro and cellular potencies of this compound, RBN-2397, and KMR-206.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| This compound | Biochemical Assay | PARP7 | 7.836 | [6][7] |
| Cell Proliferation Assay | H1373 | 20.722 | [6][7] | |
| RBN-2397 | Biochemical Assay | PARP7 | <3 | [8][9][10] |
| Cell Proliferation Assay | NCI-H1373 | 20 | [8][10][11] | |
| Cell MARylation Assay | - | 1 | [8][10][11] | |
| Androgen Receptor ADP-ribosylation | PC3-AR cells | ~3 | [12] | |
| Biochemical Assay | PARP1 | 110 | [12] | |
| Cell Proliferation Assay | OVCAR4 | 727.2 | [13] | |
| Cell Proliferation Assay | OVCAR3 | 1159 | [13] | |
| KMR-206 | Biochemical Assay | PARP7 | 13.7 | [14][15] |
| Cell MARylation Assay | GFP-PARP7 HEK 293T | 8 | [14] | |
| Cell Viability Assay | NCI-H1373 | 104 | [14] |
Experimental Methodologies
Reproducibility of scientific findings relies on detailed and transparent experimental protocols. Below are methodologies for key assays used to characterize PARP7 inhibitors.
PARP7 Chemiluminescent Activity Assay
This assay measures the enzymatic activity of PARP7 by detecting the incorporation of biotinylated NAD+ onto histone proteins.
Protocol:
-
Plate Preparation: Histone proteins are coated onto a 96-well plate. The wells are then washed and blocked to prevent non-specific binding.[16][17]
-
Enzymatic Reaction: A reaction mixture containing the PARP7 enzyme, the test inhibitor (e.g., this compound), and a biotinylated NAD+ substrate mixture is added to the wells. The reaction is incubated to allow for the ADP-ribosylation of the histone substrate.[16][17]
-
Detection: After the reaction, the plate is washed, and Streptavidin-HRP is added to each well, which binds to the biotinylated ADP-ribose incorporated onto the histones. Following another wash step, a chemiluminescent substrate is added.[16][17]
-
Data Acquisition: The chemiluminescence, which is proportional to PARP7 activity, is measured using a luminometer.[16][17]
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H1373 lung cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP7 inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a set period (e.g., 24 to 72 hours) to allow the compound to exert its effect.[11]
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or resazurin-based assays. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for understanding the mechanism of action of PARP7 inhibitors.
Caption: PARP7-mediated negative regulation of type I interferon signaling.
The diagram above illustrates how PARP7 acts as a brake on the cGAS-STING pathway, which is a key sensor of cytosolic DNA, often present in cancer cells. By inhibiting TBK1, PARP7 suppresses the production of type I interferons. PARP7 inhibitors block this negative regulation, thereby restoring the anti-tumor immune response.
Caption: Experimental workflow for a PARP7 chemiluminescent activity assay.
This workflow diagram outlines the key steps in a common in vitro assay to determine the potency of PARP7 inhibitors. Following a structured protocol is essential for obtaining reliable and reproducible data.
Conclusion
The available data, primarily from studies on RBN-2397 and KMR-206, strongly support the role of PARP7 as a negative regulator of the innate immune response in cancer. While this compound shows potent inhibition of PARP7 in biochemical and cellular assays, further independent validation across different laboratories and in various cancer models is necessary to solidify its potential as a research tool or therapeutic lead. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and execute studies aimed at reproducing and expanding upon the current understanding of PARP7 inhibition. The continued investigation into selective PARP7 inhibitors holds significant promise for the development of novel cancer immunotherapies.[2][3][18][19] RBN-2397 is currently in clinical trials for solid tumors, including a Phase 1b/2 study in combination with pembrolizumab for squamous cell carcinoma of the lung, highlighting the clinical relevance of targeting PARP7.[20][21][22][23][24]
References
- 1. embopress.org [embopress.org]
- 2. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KMR-206 | PARP7 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. biospace.com [biospace.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. A clinical study to assess the effects of RBN-2397 and pembrolizumab in patients with lung cancer (Squamous Cell Carcinoma of the Lung) | MedPath [trial.medpath.com]
- 24. targetedonc.com [targetedonc.com]
Safety Operating Guide
Personal protective equipment for handling Parp7-IN-12
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Parp7-IN-12, a PARP7 inhibitor, is paramount.[1][2][3] This guide provides immediate and essential safety protocols, operational workflows, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by a thorough risk assessment of the procedures being performed.[4][5]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or direct contact, double-gloving or using Silver Shield gloves underneath nitrile gloves is recommended. Gloves should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable gown made of a material like Tyvek® is recommended.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields | Required for all laboratory work. |
| Chemical Splash Goggles | To be worn when there is a risk of chemical splashes. | |
| Face Shield | Should be used in conjunction with goggles during activities with a high risk of splashing or aerosolization. | |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood or other containment device to prevent inhalation of fine particles. For highly potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[7] |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining compound integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
